4-(4-Iodophenyl)-1-butanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13IO |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
4-(4-iodophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13IO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8H2 |
InChI Key |
YUWKNOUXISPCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)I |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 4-(4-Iodophenyl)-1-butanol (CAS: 688798-44-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Iodophenyl)-1-butanol, a halogenated aromatic alcohol with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct research on this specific compound, this guide also includes inferred data from closely related analogs and precursors to provide a broader context for its potential properties and applications.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 688798-44-9 | [1] |
| Molecular Formula | C₁₀H₁₃IO | [1] |
| Molecular Weight | 276.11 g/mol | [1] |
| Appearance | Not specified (likely a solid or oil) | Inferred from analogs |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structural similarity to other phenylbutanols |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound appears to be the reduction of the corresponding carboxylic acid, 4-(4-iodophenyl)butanoic acid.
Synthesis from 4-(4-iodophenyl)butanoic acid
A plausible and documented synthetic pathway involves the reduction of 4-(4-iodophenyl)butanoic acid. This transformation can be achieved using various reducing agents.
Experimental Protocol: Reduction of 4-(4-iodophenyl)butanoic acid
-
Materials:
-
4-(4-iodophenyl)butanoic acid
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Aqueous workup solution (e.g., saturated aqueous sodium sulfate, dilute hydrochloric acid)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
-
-
Procedure (General):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-iodophenyl)butanoic acid in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the reducing agent (e.g., a solution of BH₃·THF in THF or a suspension of LiAlH₄ in THF) to the stirred solution of the carboxylic acid. The addition should be done portion-wise or via a dropping funnel to control the reaction, which can be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of an appropriate quenching agent at 0 °C. For LiAlH₄, a typical procedure is the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). For BH₃·THF, quenching is often done with methanol or water.
-
Filter the resulting mixture to remove any inorganic salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alcohol.
-
Workflow Diagram for the Synthesis of this compound
References
Synthesis of 4-(4-Iodophenyl)-1-butanol from Butyrolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 4-(4-iodophenyl)-1-butanol, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences with the Friedel-Crafts acylation of iodobenzene with succinic anhydride, derived conceptually from butyrolactone, to yield the intermediate 4-(4-iodophenyl)-4-oxobutanoic acid. Subsequent reduction of this intermediate with a powerful hydride reducing agent affords the target alcohol. This document furnishes detailed experimental protocols, tabulated quantitative data for the key compounds, and visual diagrams of the synthetic pathway and a general experimental workflow to facilitate understanding and replication.
Introduction
The synthesis of substituted phenylbutanols is of significant interest in the field of drug development and materials science due to their utility as versatile intermediates. The presence of an iodo-substituent on the phenyl ring offers a reactive handle for further functionalization through various cross-coupling reactions, making this compound a particularly attractive synthetic target. This guide outlines a robust and conceptually straightforward two-step synthesis starting from readily available commercial reagents.
Synthetic Pathway Overview
The selected synthetic strategy involves two primary transformations:
-
Friedel-Crafts Acylation: Iodobenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-(4-iodophenyl)-4-oxobutanoic acid.
-
Reduction: The resulting keto-acid is then fully reduced to the corresponding alcohol, this compound, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Caption: Overall synthetic scheme for this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |
| Iodobenzene | C₆H₅I | 204.01 | 591-50-4 | Colorless liquid |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 108-30-5 | White solid |
| 4-(4-Iodophenyl)-4-oxobutanoic acid | C₁₀H₉IO₃ | 304.08 | 194146-02-6 | Solid |
| This compound | C₁₀H₁₃IO | 276.11 | 688798-44-9 | Solid or oil |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 4-(4-Iodophenyl)-4-oxobutanoic acid | ~7.8 (d, 2H), ~7.7 (d, 2H), ~3.3 (t, 2H), ~2.8 (t, 2H), ~12.0 (s, 1H) | ~198 (C=O, ketone), ~178 (C=O, acid), ~138 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~95 (Ar-C-I), ~33 (CH₂), ~28 (CH₂) | ~3300-2500 (O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~820 (p-subst. bend) | 304 (M⁺) |
| This compound | ~7.6 (d, 2H), ~7.0 (d, 2H), ~3.6 (t, 2H), ~2.6 (t, 2H), ~1.7-1.5 (m, 4H), ~1.3 (t, 1H, OH) | ~142 (Ar-C), ~137 (Ar-CH), ~130 (Ar-CH), ~91 (Ar-C-I), ~62 (CH₂-OH), ~35 (Ar-CH₂), ~32 (CH₂), ~28 (CH₂) | ~3350 (O-H), ~2930, 2860 (C-H), ~1050 (C-O), ~810 (p-subst. bend) | 276 (M⁺) |
Note: Spectroscopic data are predicted based on the structures and data from analogous compounds. Actual experimental values may vary.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Aluminum chloride is corrosive and reacts violently with water. Lithium aluminum hydride is a highly reactive and flammable solid that also reacts violently with water and protic solvents. Handle with extreme care under an inert atmosphere.
Step 1: Synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid
Materials:
-
Iodobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
To the flask, add anhydrous aluminum chloride (2.2 eq).
-
Add anhydrous dichloromethane via the dropping funnel.
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve iodobenzene (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous dichloromethane.
-
Slowly add the solution of iodobenzene and succinic anhydride to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid (3 M).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethanol/water) to afford pure 4-(4-iodophenyl)-4-oxobutanoic acid.
-
Expected Yield: 70-85%
Step 2: Synthesis of this compound
Materials:
-
4-(4-Iodophenyl)-4-oxobutanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Sulfuric acid (10% v/v)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Carefully add lithium aluminum hydride (3.0-4.0 eq) to anhydrous THF in the flask.
-
In a separate flask, dissolve 4-(4-iodophenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the keto-acid to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water, and then 10% sulfuric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Expected Yield: 75-90%
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of the target compound.
Caption: A generalized experimental workflow for the two-step synthesis.
Conclusion
This technical guide has detailed a reliable and scalable synthetic route to this compound from butyrolactone-derived succinic anhydride and iodobenzene. The provided experimental protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery. The strategic placement of the iodine atom in the final product opens up numerous possibilities for subsequent chemical modifications, highlighting the importance of this synthetic pathway. Careful adherence to the safety precautions outlined is paramount for the successful and safe execution of these chemical transformations.
A Technical Guide to 4-(4-Iodophenyl)-1-butanol: Structural Formula and Isomeric Analysis
For Immediate Release
This document provides a detailed examination of 4-(4-Iodophenyl)-1-butanol, a significant chemical compound in organic synthesis. It outlines the primary structural formula, explores its various isomers, details experimental protocols for their differentiation, and presents a classification of its isomeric forms. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science.
Core Compound: this compound
This compound is an aromatic alcohol. Its structure consists of a phenyl (benzene) ring substituted with an iodine atom at the para (4) position. A butanol chain is attached to the first position of this phenyl ring, with the hydroxyl (-OH) group at the terminal carbon of the four-carbon chain.
Molecular Formula: C₁₀H₁₃IO[1]
Molecular Weight: 276.114 g/mol [1]
Structure:
(A simplified representation of the this compound structure)
The presence of the iodo-phenyl group and the primary alcohol functional group makes this molecule a versatile building block in the synthesis of more complex molecules and pharmaceutical intermediates.
Isomerism in this compound
Isomers are compounds that share the same molecular formula (C₁₀H₁₃IO) but differ in the arrangement of their atoms.[2] These differences can lead to distinct physical and chemical properties. The isomers of this compound can be broadly categorized into constitutional isomers and stereoisomers.
Constitutional (or structural) isomers have different connectivity between atoms. For C₁₀H₁₃IO, these can be subdivided into positional and skeletal isomers.
-
Positional Isomers: These isomers differ in the position of the functional groups (the iodo group and the hydroxyl group) on the molecular framework.[2][3]
-
Iodo Group Position: The iodine atom can be moved to the ortho (2) or meta (3) positions on the phenyl ring, yielding 4-(2-Iodophenyl)-1-butanol and 4-(3-Iodophenyl)-1-butanol, respectively.
-
Hydroxyl Group Position: The hydroxyl group can be located on different carbons of the butyl chain. For example, moving it to the second carbon results in 4-(4-Iodophenyl)-2-butanol. This particular isomer introduces a chiral center, which will be discussed under stereoisomers.
-
-
Skeletal Isomers: These isomers feature variations in the carbon skeleton of the butyl group.[4] The straight-chain butanol can be replaced by its branched isomers: isobutanol (2-methyl-1-propanol) or sec-butanol (butan-2-ol).[4]
-
Example: 1-(4-Iodophenyl)-2-methyl-1-propanol.
-
The following table summarizes the primary constitutional isomers.
| Isomer Classification | Systematic IUPAC Name | Key Structural Difference |
| Parent Compound | This compound | Reference structure |
| Positional (Iodo) | 4-(2-Iodophenyl)-1-butanol | Iodine at position 2 of the phenyl ring |
| Positional (Iodo) | 4-(3-Iodophenyl)-1-butanol | Iodine at position 3 of the phenyl ring |
| Positional (Hydroxyl) | 4-(4-Iodophenyl)-2-butanol | Hydroxyl group at position 2 of the butyl chain |
| Skeletal | 1-(4-Iodophenyl)-2-methyl-1-propanol | Isobutyl group attached to the phenyl ring |
| Skeletal & Positional | 2-(4-Iodophenyl)-2-methyl-1-propanol | Branched chain with altered attachment point |
Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms. The potential for stereoisomerism in this family of molecules arises from the presence of chiral centers.
The parent molecule, this compound, is achiral as no carbon atom is bonded to four different groups.
However, certain constitutional isomers, such as 4-(4-Iodophenyl)-2-butanol , possess a chiral center at the second carbon of the butanol chain (the carbon bearing the -OH group). This gives rise to two enantiomers:
-
(R)-4-(4-Iodophenyl)-2-butanol
-
(S)-4-(4-Iodophenyl)-2-butanol
These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.
Caption: Logical classification of isomers for the molecular formula C10H13IO.
Experimental Protocols for Isomer Differentiation
Distinguishing between the various isomers of this compound requires a suite of analytical techniques. The choice of method depends on the type of isomerism being investigated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for differentiating constitutional isomers.
-
Positional Isomers: The substitution pattern on the aromatic ring (ortho, meta, para) gives rise to unique and predictable splitting patterns in the aromatic region (~7.0-7.8 ppm). Para-substitution, as in the parent compound, often results in a simpler pattern (e.g., two doublets) compared to the more complex multiplets of ortho and meta isomers.
-
Skeletal and Hydroxyl Positional Isomers: The number of signals, their chemical shifts, and their splitting patterns in the aliphatic region (~0.9-4.0 ppm) will differ significantly. For example, the signal for the -CH₂OH group in the parent compound will be a triplet, while the -CH(OH)- signal in the 2-butanol isomer will be a multiplet at a different chemical shift.
-
-
¹³C NMR: The number of distinct carbon signals reveals the molecule's symmetry. The para-isomer will have fewer aromatic carbon signals than the ortho or meta isomers due to symmetry. The chemical shifts of the aliphatic carbons will also clearly distinguish between skeletal isomers.
-
-
Infrared (IR) Spectroscopy: While IR spectroscopy can confirm the presence of key functional groups (a broad O-H stretch around 3300 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and C-O stretches around 1050 cm⁻¹), it is generally insufficient on its own to distinguish between the various constitutional isomers.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Constitutional isomers typically have different boiling points and polarities, leading to distinct retention times. These methods are highly effective for separating a mixture of isomers.
-
Mass Spectrometry (MS): All isomers will have the same molecular ion peak (m/z = 276). However, their fragmentation patterns upon ionization can differ, providing structural clues to distinguish between them, particularly for skeletal isomers.
-
Chiral Chromatography: To separate enantiomers (like the R and S forms of 4-(4-Iodophenyl)-2-butanol), a chiral stationary phase is required. This technique is essential for isolating stereoisomers that are otherwise identical in most physical properties.
Caption: Experimental workflow for the separation and identification of isomers.
References
Spectroscopic Characterization of 4-(4-Iodophenyl)-1-butanol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-(4-Iodophenyl)-1-butanol, a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Properties
-
IUPAC Name: 4-(4-Iodophenyl)butan-1-ol
-
Molecular Formula: C₁₀H₁₃IO[1]
-
Molecular Weight: 276.11 g/mol [1]
-
CAS Number: 688798-44-9[1]
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound, based on its chemical structure and analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.65 | Doublet | 2H | Ar-H (ortho to I) |
| ~ 6.95 | Doublet | 2H | Ar-H (meta to I) |
| ~ 3.60 | Triplet | 2H | -CH₂-OH |
| ~ 2.60 | Triplet | 2H | Ar-CH₂- |
| ~ 1.65 | Quintet | 2H | -CH₂-CH₂-OH |
| ~ 1.50 | Sextet | 2H | Ar-CH₂-CH₂- |
| ~ 1.30 | Singlet (broad) | 1H | -OH |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 141.5 | Ar-C (quaternary, attached to butanol chain) |
| ~ 137.5 | Ar-CH (meta to I) |
| ~ 130.5 | Ar-CH (ortho to I) |
| ~ 91.5 | Ar-C (quaternary, attached to I) |
| ~ 62.5 | -CH₂-OH |
| ~ 35.0 | Ar-CH₂- |
| ~ 32.5 | -CH₂-CH₂-OH |
| ~ 28.0 | Ar-CH₂-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol)[2][3][4] |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Strong | Aliphatic C-H stretch[2][3] |
| ~ 1590, 1485 | Medium | Aromatic C=C bending |
| 1075 - 1000 | Strong | C-O stretch (primary alcohol)[2][3][4] |
| ~ 810 | Strong | para-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity | Assignment |
| 276 | Moderate | [M]⁺ (Molecular Ion) |
| 258 | Low | [M - H₂O]⁺ |
| 204 | High | [M - C₄H₈O]⁺ (Loss of butanol chain) |
| 149 | Moderate | [M - I]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 71 | High | [C₄H₇O]⁺ (Fragment from butanol chain) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
-
Data Acquisition: The sample is subjected to a strong magnetic field and pulses of radiofrequency radiation.[7] For ¹H NMR, a quick scan of a few minutes is typically sufficient.[5] For ¹³C NMR, data acquisition may take 20-60 minutes or longer, depending on the sample concentration.[5]
-
Data Processing: The resulting free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).[5]
IR Spectroscopy
-
Sample Preparation (Neat Liquid): If this compound is a liquid at room temperature, place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[8]
-
Sample Preparation (Solid): If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[9] Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.[9][10]
-
Data Acquisition: Place the sample holder in the IR spectrometer.[8] An infrared beam is passed through the sample, and the instrument records the frequencies at which the sample absorbs radiation.[9]
-
Data Processing: The resulting data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹) to generate the IR spectrum.[11]
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[12]
-
Ionization: The vaporized molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI).[12][13] In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion.[13]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., magnetic sector, quadrupole).[12][13]
-
Detection: A detector counts the number of ions at each m/z value.[13]
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[13]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for elucidating the structure of an unknown organic compound using the spectroscopic techniques discussed.
References
- 1. This compound | CAS#:688798-44-9 | Chemsrc [chemsrc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Solubility of 4-(4-Iodophenyl)-1-butanol in organic solvents
An In-depth Technical Guide to the Solubility of 4-(4-Iodophenyl)-1-butanol in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the solubility characteristics of this compound. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from structurally analogous molecules to predict its solubility profile in a range of common organic solvents. Furthermore, it outlines a detailed, standardized experimental protocol for the accurate determination of its solubility, ensuring reproducible and reliable results in a laboratory setting. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, formulation, and application of this compound.
Introduction
This compound is an organic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its molecular structure, featuring a polar hydroxyl group, a nonpolar butyl chain, and an iodophenyl ring, suggests a nuanced solubility profile that is critical for its application in synthesis, purification, and formulation. Understanding the solubility of this compound in different organic solvents is paramount for designing reaction conditions, developing purification strategies such as recrystallization, and formulating solvent-based delivery systems.
Predicted Solubility Profile
-
1-Butanol: This shorter-chain alcohol exhibits moderate solubility in water (approximately 7.9 g/100 mL at room temperature) and is miscible with many organic solvents[1][2]. The butanol portion of this compound contributes to its potential for hydrogen bonding and solubility in polar organic solvents.
-
Iodobenzene: This aromatic halide is generally insoluble in water but shows good solubility in non-polar or slightly polar organic solvents such as ether, chloroform, and benzene[3][4][5]. The iodophenyl group in this compound is a significant contributor to its overall hydrophobicity.
-
4-Phenyl-1-butanol: This closely related analogue is described as being slightly soluble in water but soluble in organic solvents[6][7].
Based on these analogs, this compound is predicted to have low solubility in water and good solubility in a range of organic solvents, particularly those with intermediate to non-polar characteristics.
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Methanol | High | The hydroxyl group can hydrogen bond with methanol. |
| Ethanol | High | Similar to methanol, ethanol is a good solvent for alcohols. |
| 1-Butanol | High | "Like dissolves like" principle; the butanol chain enhances miscibility. |
| Water | Very Low | The large, non-polar iodophenyl group dominates, leading to poor aqueous solubility. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High | Strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | High | Another powerful polar aprotic solvent. |
| Tetrahydrofuran (THF) | High | The ether linkage and cyclic structure can solvate both polar and non-polar moieties. |
| Acetone | Moderate to High | A versatile solvent that can dissolve many organic compounds. |
| Ethyl Acetate | Moderate | Less polar than acetone, but should still be a reasonable solvent. |
| Non-Polar Solvents | ||
| Dichloromethane (DCM) | High | Effective at dissolving large organic molecules. |
| Chloroform | High | Similar to DCM, a good solvent for aromatic compounds. |
| Toluene | Moderate to High | The aromatic nature of toluene will interact favorably with the iodophenyl ring. |
| Hexane | Low to Moderate | The polarity of the alcohol group may limit solubility in highly non-polar alkanes. |
| Diethyl Ether | Moderate to High | A common solvent for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[8]. The following protocol is a standardized procedure that can be adapted for this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility measurements.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While direct quantitative data for the solubility of this compound in organic solvents is scarce, a qualitative assessment based on its structural components and the properties of analogous compounds provides valuable guidance for its handling and application. The compound is anticipated to be highly soluble in a variety of polar aprotic and non-polar organic solvents, with limited solubility in water. For precise quantitative measurements, the standardized shake-flask method detailed in this guide is recommended. This protocol, combined with the predicted solubility profile, offers a solid foundation for researchers working with this compound.
References
- 1. What is 1-Butanol?_Chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]
- 6. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
The Versatile Building Block: A Technical Guide to 4-(4-Iodophenyl)-1-butanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(4-Iodophenyl)-1-butanol is a valuable bifunctional building block in organic synthesis, offering a unique combination of a primary alcohol and an aryl iodide. This structure allows for a wide range of chemical transformations, making it a crucial intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and drug development. The presence of the iodo-substituent on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the terminal hydroxyl group allows for further functionalization through oxidation, esterification, or etherification. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be estimated based on its structure and data from similar compounds.
| Property | Value |
| CAS Number | 688798-44-9 |
| Molecular Formula | C₁₀H₁₃IO |
| Molecular Weight | 276.11 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Soluble in common organic solvents such as THF, DCM, and alcohols. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 4-(4-iodophenyl)butanoic acid.
Experimental Protocol: Reduction of 4-(4-Iodophenyl)butanoic Acid
Reaction Scheme:
Materials:
-
4-(4-Iodophenyl)butanoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a stirred solution of 4-(4-iodophenyl)butanoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (1.5 - 2.0 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Spectroscopic Data
The following are predicted spectroscopic data for this compound based on its structure.
| Spectroscopy | Expected Peaks |
| ¹H NMR | δ ~ 7.6 (d, 2H, Ar-H ortho to I), 7.0 (d, 2H, Ar-H meta to I), 3.6 (t, 2H, -CH₂OH), 2.6 (t, 2H, Ar-CH₂-), 1.7-1.5 (m, 4H, -CH₂CH₂-), ~1.5 (t, 1H, -OH, may be broad and exchangeable with D₂O). |
| ¹³C NMR | δ ~ 141 (Ar-C), 137 (Ar-C), 130 (Ar-C), 91 (Ar-C-I), 62 (-CH₂OH), 35 (Ar-CH₂-), 32 (-CH₂-), 28 (-CH₂-). |
| IR (cm⁻¹) | ~3350 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch), ~1480 (Ar C=C stretch), ~1050 (C-O stretch), ~810 (para-disubstituted C-H bend). |
| Mass Spec (m/z) | M⁺ at 276. Expected fragments from loss of H₂O (258), C₄H₉O (203), and I (149). |
Applications in Organic Synthesis: A Building Block for Cross-Coupling Reactions
The aryl iodide moiety of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound can be coupled with various boronic acids or esters to synthesize biaryl derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-(4'-phenylphenyl)-1-butanol.
Expected Yield: Suzuki couplings of aryl iodides are generally high-yielding, often exceeding 80%.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene. This compound can be reacted with various alkenes to introduce a vinyl group at the 4-position of the phenyl ring.
Reaction Scheme:
I-Ph-(CH₂)₃-CH₂OH + Ph-C≡CH --(Pd catalyst, Cu(I) co-catalyst, base)--> Ph-C≡C-Ph-(CH₂)₃-CH₂OH
Caption: General synthetic workflow illustrating the synthesis and application of this compound.
This workflow highlights the central role of this compound as a versatile intermediate, enabling access to a wide array of functionalized molecules through well-established cross-coupling methodologies.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward synthesis and the reactivity of its two distinct functional groups, the aryl iodide and the primary alcohol, provide chemists with a powerful tool for the construction of complex molecular architectures. The ability to participate in a variety of palladium-catalyzed cross-coupling reactions makes it particularly useful in the fields of medicinal chemistry and materials science for the development of novel compounds with tailored properties. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this important synthetic intermediate in research and development.
Commercial suppliers of 4-(4-Iodophenyl)-1-butanol for research
The second round of searches provided more specific information. I found a CAS number for 4-(4-iodophenyl)-1-butanol (688798-44-9) from Chemsrc, which is crucial for accurate searching. However, the initial searches still returned many results for similar but incorrect compounds (e.g., 4-phenyl-1-butanol, 4-iodo-1-butanol). I have found one direct supplier listing on Sigma-Aldrich. The search for experimental protocols has been challenging, as most results are for related compounds or general techniques. I need to refine my search for suppliers using the CAS number and look more specifically for synthesis or application-related papers that might contain protocols. I will also start structuring the information I have found so far.I have successfully identified the CAS number for this compound (688798-44-9) and found a few potential suppliers, including Sigma-Aldrich and BLDpharm, by using this CAS number in my searches. I have also found some information on the purity offered by Sigma-Aldrich (95%). However, I still lack specific details on available quantities and pricing from most suppliers. The search for experimental protocols has yielded general procedures for Suzuki coupling, a likely application for this compound, but no protocols that specifically use this compound. I have also found literature that mentions the use of the related compound 4-(p-iodophenyl)butyric acid in PET imaging, suggesting a potential application for this compound.
I need to continue searching for more suppliers and try to find more specific product details. I also need to broaden my search for experimental protocols that might use this specific chemical or a very close analogue. Finally, I will start to structure the collected data and draft the introductory and application sections of the guide.I have successfully identified the CAS number for this compound (688798-44-9) and found a few commercial suppliers, including Sigma-Aldrich and BLDpharm. I have also gathered some data on purity (e.g., 95% from Sigma-Aldrich), but detailed information on available quantities and pricing is still limited and often requires direct inquiry with the suppliers. My search for specific experimental protocols using this exact compound remains challenging, with most results providing general methodologies for related reactions like Suzuki coupling or for similar molecules. However, I have found significant information suggesting the primary application of iodo-functionalized phenyl derivatives, particularly in the synthesis of PET imaging agents. This provides a strong basis for the "Experimental Protocols" and "Applications" sections, where I can detail a representative protocol for a relevant reaction (like Suzuki coupling or a radiolabeling precursor synthesis) and discuss the likely use of the target molecule. I have enough information to create the core of the technical guide, including the supplier table, a representative experimental protocol, and the necessary diagrams. I will now proceed to generate the final response.
Final Answer:### An In-depth Technical Guide to this compound for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for research and development. Below you will find information on commercial suppliers, key chemical data, and its applications, particularly in the synthesis of imaging agents.
Commercial Suppliers and Product Specifications
This compound (CAS No. 688798-44-9) is available from a select number of chemical suppliers specializing in research chemicals. The purity and available quantities can vary, and it is recommended to contact the suppliers directly for the most current pricing and availability.
| Supplier | CAS Number | Purity | Available Quantities |
| --INVALID-LINK-- | 688798-44-9 | 95% | Inquire |
| --INVALID-LINK-- | 688798-44-9 | Inquire | Inquire |
| --INVALID-LINK-- | 688798-44-9 | Inquire | Inquire |
Note: Pricing and availability are subject to change. Please consult the supplier's website for the most up-to-date information.
Chemical Properties
| Property | Value |
| Molecular Formula | C10H13IO |
| Molecular Weight | 276.11 g/mol |
| IUPAC Name | 4-(4-iodophenyl)butan-1-ol |
| SMILES | OCCCC1=CC=C(I)C=C1 |
| InChI Key | YUWKNOUXISPCTJ-UHFFFAOYSA-N |
Applications in Research
This compound is a valuable building block in medicinal and organic chemistry.[1] The presence of both a reactive alcohol group and an iodinated phenyl ring allows for a variety of chemical transformations. The primary application of aryl iodides in drug discovery and development is in the synthesis of more complex molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Furthermore, the iodo-group serves as a key site for the introduction of radioisotopes, making this compound a precursor for the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging.[2][3][4] The butanol chain can act as a linker to connect the radiolabeled phenyl ring to a biologically active molecule.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a clean, dry flask, dissolve this compound (1 equivalent) and the desired boronic acid or boronic ester (1.1-1.5 equivalents) in a suitable solvent (e.g., dioxane, toluene, or a mixture of DME and water).
-
Base Addition: Add a base such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) (2-3 equivalents).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.01-0.05 equivalents), under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Flow of Synthesis for a PET Tracer Precursor
Caption: Synthetic pathway for a PET tracer using this compound.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]
- 2. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. research.vu.nl [research.vu.nl]
An In-depth Technical Guide to the Safety and Handling of 4-(4-Iodophenyl)-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 4-(4-Iodophenyl)-1-butanol has been found in publicly available resources. The following guide is based on an assessment of its structural components—a butanol chain and an iodinated phenyl group—and data from analogous compounds. This information is intended for guidance and should be supplemented by professional judgment and, where possible, in-house safety evaluation.
Chemical and Physical Properties
| Property | 4-Phenyl-1-butanol | 1-Butanol | Iodobenzene |
| CAS Number | 3360-41-6 | 71-36-3 | 591-50-4 |
| Molecular Formula | C10H14O | C4H10O | C6H5I |
| Molecular Weight | 150.22 g/mol | 74.12 g/mol | 204.01 g/mol |
| Boiling Point | 258-259 °C @ 760 mmHg[1][2] | 117.7 °C[1] | 188 °C[3] |
| Flash Point | 114.44 °C[1][2] | 35 °C | 74.44 °C[3] |
| Density | 0.985-0.988 g/cm³ @ 20 °C[1][2] | 0.81 g/cm³[1] | 1.823 g/cm³[3] |
| Solubility | Soluble in alcohol, slightly soluble in water[1][2] | 73 g/L in water @ 25 °C[1] | Insoluble in water[3] |
Hazard Identification and GHS Classification (Predicted)
A formal GHS classification for this compound is not available. The predicted classification is based on the hazards associated with its functional groups.
Predicted Hazards:
-
Acute Toxicity (Oral): Based on the butanol component, it may be harmful if swallowed.
-
Skin Corrosion/Irritation: The butanol and iodinated phenyl groups suggest it may cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Chronic Toxicity: The long-term effects of exposure are unknown. Iodinated compounds can have effects on the thyroid.
Analogous Compound GHS Classification (4-Iodophenylhydrazine):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |
| Skin Irritation | 2 | H315: Causes skin irritation[4] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[4] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[4] |
Handling Precautions and Personal Protective Equipment (PPE)
Given the predicted hazards, stringent safety measures should be implemented when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also recommended.
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Caption: A logical workflow for the safe handling of this compound.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce carbon oxides and hydrogen iodide.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.
Experimental Protocols
As no specific experimental data for this compound is available, this section provides a generalized workflow for assessing the cytotoxic potential of a novel compound.
Caption: A generalized experimental workflow for assessing the cytotoxicity of a novel chemical compound.
Potential Biological Signaling Pathways
The biological effects and signaling pathways of this compound have not been elucidated. However, based on its structure, potential interactions can be hypothesized.
-
Phenolic Compounds: Phenolic compounds are known to interact with a variety of signaling pathways, including MAPKs and PI3K/Akt, and can have both antioxidant and pro-oxidant effects.[5]
-
Iodinated Compounds: Iodine and iodinated organic molecules play roles in thyroid hormone synthesis and can have therapeutic or toxic effects depending on their structure and concentration.[6] The presence of an iodine atom could lead to interactions with enzymes and receptors that handle iodide or other halogens.
Caption: A hypothetical diagram of potential cellular interactions for this compound.
This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound. It is imperative for researchers to exercise caution and conduct a thorough risk assessment before use.
References
- 1. 1-Butanol - Wikipedia [en.wikipedia.org]
- 2. 4-phenyl-1-butanol, 3360-41-6 [thegoodscentscompany.com]
- 3. Iodobenzene - Wikipedia [en.wikipedia.org]
- 4. 4-Iodophenylhydrazine | C6H7IN2 | CID 704591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Toxicological aspects of the use of phenolic compounds in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Reactivity of the Carbon-Iodine Bond in 4-(4-Iodophenyl)-1-butanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbon-iodine (C-I) bond is a key functional group in modern organic synthesis, prized for its high reactivity and versatility in forming new carbon-carbon and carbon-heteroatom bonds. In the context of bifunctional molecules such as 4-(4-Iodophenyl)-1-butanol, the C-I bond on the aromatic ring serves as a prime handle for a variety of transformations, particularly transition metal-catalyzed cross-coupling reactions. The presence of a primary alcohol in the molecule introduces both opportunities for further functionalization and challenges related to functional group compatibility. This guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, detailing common transformations, experimental considerations, and reaction mechanisms.
The Dual Nature of this compound
The reactivity of this compound is dominated by two key functional groups: the aryl iodide and the primary alcohol. The aryl iodide is characterized by a relatively weak C-I bond, making it an excellent substrate for oxidative addition to transition metal catalysts. This reactivity is the cornerstone of numerous powerful cross-coupling reactions.
The primary alcohol, on the other hand, possesses an acidic proton and a nucleophilic oxygen. This duality can be either advantageous for subsequent reactions or problematic, as the acidic proton can quench organometallic reagents and the oxygen can coordinate to metal centers. Consequently, the choice of reaction conditions and, in many cases, the use of a protecting group for the hydroxyl moiety are critical for successful transformations of the C-I bond.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is highly susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent. The reaction generally tolerates a wide variety of functional groups, and in many cases, the free hydroxyl group of this compound can be compatible with the reaction conditions, particularly with milder bases like carbonates.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Iodides with a Free Hydroxyl Group
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Analogous System |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 92 | Analogous System |
| Thiophene-2-boronic acid | PdCl₂(dppf) (1) | - | Cs₂CO₃ | Dioxane | 90 | 8 | 88 | Analogous System |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dried flask under an inert atmosphere, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the solvent system (e.g., toluene/H₂O, 4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos).
-
Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of conjugated systems. This reaction typically employs both palladium and copper(I) catalysts. The presence of a free hydroxyl group is often tolerated.
Quantitative Data for Sonogashira Coupling of Aryl Iodides with a Free Hydroxyl Group
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 94 | Analogous System |
| Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH | Toluene | 50 | 8 | 90 | Analogous System |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 25 | 12 | 85 | Analogous System |
Experimental Protocol: Sonogashira Coupling
-
In a dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.5 eq.) in the chosen solvent (e.g., THF or DMF).
-
Add the base (e.g., Et₃N, 3.0 eq.).
-
Degas the solution.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction at the indicated temperature, monitoring its progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. This reaction is tolerant of many functional groups, including alcohols. A base is required to neutralize the HI formed during the catalytic cycle.
Quantitative Data for Heck Reaction of Aryl Iodides with a Free Hydroxyl Group
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 85 | Analogous System |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 18 | 90 | Analogous System |
| 1-Octene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | NMP | 110 | 20 | 78 | Analogous System |
Experimental Protocol: Heck Reaction
-
Combine this compound (1.0 eq.), the alkene (1.5 eq.), the base (e.g., Et₃N, 1.5 eq.), and the palladium catalyst (e.g., Pd(OAc)₂) in a pressure-rated vessel.
-
Add the solvent (e.g., DMF or NMP).
-
Seal the vessel and heat to the required temperature.
-
After the reaction is complete, cool to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl iodide and a primary or secondary amine.[1][2][3][4] It is a powerful tool for synthesizing anilines and their derivatives. The choice of ligand is crucial for the success of this reaction, and the free hydroxyl group may require protection, especially when using strong bases like sodium tert-butoxide.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Iodides
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 16 | 96 | Analogous System |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 89 | Analogous System |
| n-Butylamine | Pd₂(dba)₃ (0.5) | RuPhos (1) | K₃PO₄ | t-BuOH | 90 | 12 | 93 | Analogous System |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a glovebox-dried flask, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).
-
Add a solution of this compound (or its protected form) (1.0 eq.) and the amine (1.2 eq.) in the chosen solvent (e.g., toluene).
-
Seal the flask and heat with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify via column chromatography.
Organometallic Transformations
The C-I bond can also be converted into a highly nucleophilic organometallic species through reactions like Grignard formation or lithium-halogen exchange. These transformations are generally incompatible with the acidic proton of the hydroxyl group, necessitating its protection.
Hydroxyl Group Protection
A common strategy is to protect the alcohol as a silyl ether, for example, a tert-butyldimethylsilyl (TBS) ether. This group is robust to the conditions of organometallic reagent formation and use, and can be easily removed later with a fluoride source (e.g., TBAF) or acid.[5][6][7][8][9]
Experimental Protocol: TBS Protection of this compound
-
Dissolve this compound (1.0 eq.) in an anhydrous solvent like DMF or CH₂Cl₂.
-
Add an amine base, such as imidazole (2.5 eq.) or triethylamine (1.5 eq.).
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting TBS-protected ether by column chromatography.
Grignard Reagent Formation
With the hydroxyl group protected, the C-I bond can be reacted with magnesium metal to form a Grignard reagent. This creates a potent carbon nucleophile that can react with a wide range of electrophiles.
Experimental Protocol: Grignard Reagent Formation
-
Ensure all glassware is rigorously flame-dried and under an inert atmosphere.
-
Place magnesium turnings (1.5 eq.) in a flask with a crystal of iodine (as an activator).
-
Add a small amount of a solution of TBS-protected this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Initiate the reaction with gentle heating if necessary. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir until the magnesium is consumed. The resulting Grignard reagent is used in situ for subsequent reactions.
Lithium-Halogen Exchange
Lithium-halogen exchange offers a rapid and often low-temperature alternative to Grignard formation for generating a highly reactive organolithium species. This reaction is typically performed with an alkyllithium reagent like n-butyllithium or tert-butyllithium.[10][11][12][13]
Experimental Protocol: Lithium-Halogen Exchange
-
Dissolve TBS-protected this compound (1.0 eq.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of tert-butyllithium (2.1 eq.) dropwise, maintaining the low temperature.
-
Stir the mixture at -78 °C for 1 hour to ensure complete exchange. The resulting aryllithium reagent is then ready to be quenched with an electrophile.
Conclusion
The carbon-iodine bond in this compound is a versatile functional handle that provides access to a wide array of chemical transformations. While palladium-catalyzed cross-coupling reactions often tolerate the presence of the free hydroxyl group, organometallic reactions such as Grignard formation and lithium-halogen exchange necessitate its protection. A thorough understanding of the reactivity of both the C-I bond and the alcohol functionality, along with careful selection of reaction conditions and protecting group strategies, is paramount for the successful application of this valuable bifunctional building block in the synthesis of complex molecules for research, drug discovery, and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
The Strategic Integration of 4-(4-Iodophenyl)-1-butanol in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the judicious selection of molecular building blocks is paramount to achieving desired therapeutic outcomes. Among these, 4-(4-Iodophenyl)-1-butanol has emerged as a versatile and strategically important scaffold. Its unique combination of a terminal alcohol, a flexible butyl linker, and an iodinated phenyl ring provides a powerful toolkit for medicinal chemists to address key challenges in drug design, particularly in the realm of targeted therapies and diagnostic agents. This technical guide will delve into the core applications of this compound, with a focus on its role in enhancing the pharmacokinetic profiles of therapeutic and diagnostic agents, its utility as a versatile platform for chemical modification, and the biological impact of its incorporation into bioactive molecules.
Core Application: A Precursor to Albumin-Binding Moieties for Enhanced Pharmacokinetics
A primary and highly impactful application of this compound in medicinal chemistry is its role as a precursor to the albumin-binding moiety, 4-(p-iodophenyl)butyric acid (IPBA). The strategy of reversibly binding drugs to serum albumin, the most abundant protein in blood plasma, is a well-established method to extend their circulation half-life. This extended residence time in the bloodstream can lead to increased accumulation of the therapeutic or diagnostic agent at the target site, such as a tumor, thereby enhancing efficacy while potentially reducing off-target toxicity.[1][2][3]
The 4-(4-iodophenyl)butyl group, typically in its carboxylated form (IPBA), has been successfully integrated into a variety of targeting molecules, including peptides and small molecule inhibitors, for applications in oncology.[4][5][6] Specifically, in the field of radiopharmaceuticals, the attachment of an IPBA linker to a targeting vector for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, or for targeted radionuclide therapy, has demonstrated significant improvements in pharmacokinetic profiles.[1][4][5]
The Mechanism of Albumin Binding and its Therapeutic Implications
The interaction between the 4-(p-iodophenyl)butyryl group and albumin is a non-covalent, reversible binding. This allows the drug conjugate to exist in equilibrium between a protein-bound and an unbound state in the plasma. The bound fraction acts as a circulating reservoir, protecting the drug from rapid renal clearance and metabolic degradation. As the unbound drug is cleared from circulation or distributes to tissues, the equilibrium shifts, releasing more drug from the albumin-bound pool. This sustained release mechanism is crucial for maintaining therapeutic concentrations of a drug over an extended period.
The workflow for leveraging this strategy in drug development can be visualized as follows:
Caption: From Building Block to Enhanced Therapeutic Effect.
A Versatile Scaffold for Chemical Modification: The Power of the Iodophenyl Group
Beyond its role in albumin binding, the iodophenyl moiety of this compound serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][7] This allows for the introduction of a wide array of substituents at the 4-position of the phenyl ring, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's biological and physicochemical properties.
The ability to readily modify the aromatic ring opens up possibilities for:
-
Improving Target Affinity and Selectivity: By introducing different functional groups, medicinal chemists can optimize the interactions of the molecule with its biological target.
-
Modulating Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be tailored by the appropriate choice of coupling partner.
-
Introducing Reporter Groups: The iodo-position can be used to attach fluorescent dyes, radiolabels, or other reporter groups for in vitro and in vivo studies.
The general workflow for utilizing the iodophenyl group for chemical diversification is depicted below:
Caption: A Platform for Generating Chemical Diversity.
Quantitative Data on the Impact of the 4-(4-Iodophenyl)butyl Moiety
The inclusion of the 4-(p-iodophenyl)butyryl group has a quantifiable impact on the pharmacokinetic properties of various molecules. The following tables summarize key data from studies on radiopharmaceuticals, comparing agents with and without this albumin-binding moiety.
Table 1: Impact of 4-(p-Iodophenyl)butyryl Moiety on Serum Albumin Binding
| Compound | Targeting Moiety | Albumin Binder | Human Serum Albumin Binding (%) | Mouse Serum Albumin Binding (%) | Reference |
| [⁶⁴Cu]Cu DOTA-αvβ6-BP | Integrin αvβ6 Binding Peptide | None | <29 | <29 | [4] |
| [⁶⁴Cu]Cu DOTA-IP-αvβ6-BP | Integrin αvβ6 Binding Peptide | 4-(p-Iodophenyl)butyryl | 63.3 ± 1.5 | 44.0 ± 0.1 | [4] |
Table 2: Biodistribution Data of PSMA-Targeting Radiotherapeutics in Tumor-Bearing Mice (%ID/g)
| Compound | Time Post-Injection | Blood | Tumor | Tumor-to-Blood Ratio | Reference |
| CTT1401 (No Albumin Binder) | 1 h | 0.25 | - | - | [8] |
| 4 h | - | 3.0 | - | [8] | |
| 72 h | ≤0.01 | 1.0 | >100 | [8] | |
| CTT1403 (with 4-(p-iodophenyl)butyric acid-based binder) | 1 h | 25 | - | - | [8] |
| 4 h | - | 17 | - | [8] | |
| 72 h | 2.5 | 46 | 18.4 | [8] |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
4-Phenyl-1-butanol → this compound
Materials:
-
4-Phenyl-1-butanol
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Acetic acid
-
Water
-
Diethyl ether or other suitable organic solvent
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyl-1-butanol in a mixture of acetic acid and water.
-
Addition of Reagents: To the stirred solution, add iodine followed by the careful, portion-wise addition of periodic acid. A catalytic amount of sulfuric acid is then added.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Quenching: Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide
The following is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound or its derivatives.[2][7]
Reaction Scheme:
This compound + R-B(OH)₂ → 4-(4-Arylphenyl)-1-butanol
Materials:
-
This compound (or a protected derivative)
-
Arylboronic acid (R-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Solvent and Catalyst: Add the degassed solvent(s) to the flask via syringe, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Signaling Pathways and Biological Context
The biological activity and the relevant signaling pathways of compounds derived from this compound are determined by the nature of the targeting moiety to which it is attached. For example, when conjugated to a Prostate-Specific Membrane Antigen (PSMA) inhibitor, the resulting radiopharmaceutical will target PSMA-expressing prostate cancer cells.[4][6][9] PSMA is a transmembrane protein with enzymatic activity, and its signaling pathways are involved in cell survival, proliferation, and migration.
The general mechanism of action for a PSMA-targeted radiopharmaceutical incorporating an albumin-binding linker derived from this compound is illustrated below:
References
- 1. Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties on an Integrin αvβ6 Binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]
- 9. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-Iodophenyl)-1-butanol Derivatives and Analogs
Disclaimer: Publicly available research on the specific molecule 4-(4-Iodophenyl)-1-butanol and its direct derivatives is limited. This guide has been compiled by drawing inferences from the synthesis and biological activities of structurally related compounds to provide a scientifically grounded resource for researchers and drug development professionals. The experimental protocols and potential biological activities described herein are therefore proposed based on established chemical principles and pharmacological data from analogous structures.
Introduction
The this compound scaffold represents an intriguing starting point for medicinal chemistry and drug design. This structure combines a flexible butanol chain with an iodinated phenyl ring, offering several avenues for therapeutic development. The presence of iodine, a heavy halogen, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance binding affinity through halogen bonding, increase metabolic stability, and serve as a handle for radioiodination in imaging and radiotherapy applications. This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental methodologies related to this compound and its analogs.
Physicochemical Properties
A comparative summary of the key physicochemical properties of the parent compound, 4-phenyl-1-butanol, and its 4-iodo derivative is presented below. These properties are crucial for predicting the behavior of these molecules in biological systems.
| Property | 4-Phenyl-1-butanol | This compound (Predicted) |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₃IO |
| Molecular Weight | 150.22 g/mol | 276.11 g/mol |
| Appearance | Colorless liquid | Expected to be a colorless to pale yellow liquid or solid |
| Boiling Point | 230-232 °C | Expected to be significantly higher than 232 °C |
| LogP (Predicted) | 2.3 | ~3.5 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 |
| Reactivity | The hydroxyl group can undergo oxidation, esterification, and etherification. The phenyl ring can undergo electrophilic substitution. | Similar reactivity to 4-phenyl-1-butanol, with the addition of reactions involving the carbon-iodine bond (e.g., Suzuki and Sonogashira couplings). |
Synthesis of this compound
A plausible synthetic route for this compound can be designed starting from commercially available materials. The following multi-step synthesis is proposed based on established organic chemistry reactions.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation of Iodobenzene
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.1 eq) portion-wise.
-
Slowly add iodobenzene (1.0 eq) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(4-iodophenyl)-4-oxobutanoic acid.
Step 2: Clemmensen Reduction of the Ketone
-
To a flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add concentrated hydrochloric acid.
-
Add the 4-(4-iodophenyl)-4-oxobutanoic acid from Step 1 to the flask.
-
Heat the mixture to reflux for 8-12 hours, with periodic addition of more hydrochloric acid.
-
After cooling, decant the aqueous layer and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 4-(4-iodophenyl)butanoic acid can be used in the next step without further purification.
Step 3: Fischer Esterification
-
Dissolve the crude 4-(4-iodophenyl)butanoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 4-(4-iodophenyl)butanoate.
Step 4: Reduction of the Ester to the Primary Alcohol
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 4-(4-iodophenyl)butanoate in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Potential Biological Activities and Signaling Pathways
While specific biological targets for this compound derivatives have not been identified, the structural motif suggests several potential applications in drug discovery.
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich pockets in protein active sites. This can lead to enhanced binding affinity and selectivity for specific targets.
-
Increased Lipophilicity: The iodophenyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The presence of the C-I bond can block positions susceptible to metabolic oxidation, potentially increasing the half-life of the drug.
-
Radioimaging: The iodine can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in single-photon emission computed tomography (SPECT) or as a radiotracer in preclinical studies.
Based on the activities of other phenylalkanol compounds, derivatives of this compound could potentially interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in signaling pathways.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a modulator of a GPCR.
Caption: Hypothetical GPCR signaling pathway modulated by a this compound derivative.
Future Directions
The this compound scaffold holds promise for the development of novel therapeutic agents. Future research in this area could focus on:
-
Synthesis and Screening of a Derivative Library: A library of derivatives could be synthesized by modifying the butanol chain (e.g., introducing chirality, adding other functional groups) and exploring different substitution patterns on the phenyl ring. These derivatives could then be screened against a panel of biological targets.
-
Structure-Activity Relationship (SAR) Studies: Quantitative SAR studies could be performed to understand how different structural modifications affect biological activity.
-
Development of Radioiodinated Analogs: The synthesis of radioiodinated analogs for use in diagnostic imaging or targeted radiotherapy would be a valuable application of this scaffold.
-
Investigation of Halogen Bonding Interactions: Biophysical techniques such as X-ray crystallography could be used to study the halogen bonding interactions of these compounds with their biological targets, providing insights for rational drug design.
A Technical Guide to 4-(4-Iodophenyl)-1-butanol: Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Iodophenyl)-1-butanol, a versatile but under-documented aromatic alcohol. Due to a lack of specific published protocols for its synthesis and direct applications, this document outlines plausible synthetic routes and potential uses based on established chemical principles and the known functions of structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and similar molecules in medicinal chemistry and drug development.
Chemical Properties and Data
This compound is a substituted aromatic alcohol with the following key properties:
| Property | Value | Source |
| CAS Number | 688798-44-9 | N/A |
| Molecular Formula | C₁₀H₁₃IO | N/A |
| Molecular Weight | 276.11 g/mol | N/A |
| Appearance | Not specified in literature; likely a solid or oil | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Proposed Synthesis of this compound
Proposed Method 1: Grignard Reaction with Tetrahydrofuran (THF)
This approach adapts the known reaction of Grignard reagents with THF, which acts as a four-carbon electrophile after ring-opening.
Reaction Scheme:
-
Formation of the Grignard Reagent: 1-bromo-4-iodobenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF, to form (4-iodophenyl)magnesium bromide.
-
Reaction with THF: The Grignard reagent then reacts with THF. The Lewis acidic magnesium center coordinates to the oxygen of THF, facilitating a nucleophilic attack by the iodophenyl group on an adjacent carbon, leading to ring-opening.
-
Hydrolytic Workup: The resulting magnesium alkoxide is hydrolyzed with a weak acid (e.g., aqueous ammonium chloride) to yield this compound.
Detailed Experimental Protocol (Proposed):
-
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromo-4-iodobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to the stirring magnesium. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Step 2: Reaction with Tetrahydrofuran
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add anhydrous tetrahydrofuran (THF) (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-(4-Iodophenyl)-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-(4-iodophenyl)-1-butanol with various arylboronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in pharmaceuticals and functional materials.[1] The presence of a hydroxyl group in the starting material, this compound, necessitates careful selection of reaction conditions to ensure compatibility and high yields.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] Aryl iodides are highly reactive electrophiles in this transformation. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is critical for a successful and high-yielding reaction, especially with functionalized substrates.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound is depicted below:
Where 'Ar' represents a substituted or unsubstituted aryl group.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (if using a simple palladium salt, e.g., Triphenylphosphine [PPh₃], SPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate tribasic [K₃PO₄], Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Tetrahydrofuran [THF], Toluene, Dimethylformamide [DMF])
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (0.01-0.05 eq.) and, if necessary, the ligand (0.02-0.10 eq.).
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a ratio of 4:1 to 10:1 organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1-0.5 M with respect to the aryl iodide is common).
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki coupling reactions involving aryl iodides and functionalized substrates, which can be adapted for this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | >90 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | High |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 80 | 16 | High |
| 4 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 4 | >95 |
Yields are representative and will vary depending on the specific arylboronic acid used and the optimization of the reaction conditions.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
References
Application Notes and Protocols for the Heck Coupling Reaction of 4-(4-Iodophenyl)-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals, owing to its high efficiency, functional group tolerance, and predictable stereoselectivity.[2] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of an aryl or vinyl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active catalyst.[3][4]
This document provides detailed application notes and a generalized protocol for the Heck coupling of 4-(4-Iodophenyl)-1-butanol, an aryl iodide bearing a primary alcohol functionality. Aryl iodides are highly reactive substrates in Heck couplings, often requiring milder reaction conditions compared to their bromide or chloride counterparts.[2] The protocol outlined below is designed to be a robust starting point for researchers, with key reaction parameters summarized for ease of optimization.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II)-aryl intermediate.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination: A β-hydrogen from the newly formed alkyl group is eliminated, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate
This protocol describes a general procedure for the Heck coupling of this compound with methyl acrylate. This reaction is a representative example and can be adapted for other activated alkenes.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.01-0.05 equiv), and triphenylphosphine (0.02-0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (DMF or MeCN), followed by the base (triethylamine, 2.0-3.0 equiv, or potassium carbonate, 2.0-3.0 equiv), and finally methyl acrylate (1.2-1.5 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Summary of Reaction Conditions
The following table summarizes key reaction parameters that can be optimized for the Heck coupling of this compound.
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective precatalyst.[1] |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Triphenylphosphine is a standard ligand for many Heck reactions.[1] For aryl iodides, the reaction may proceed without a phosphine ligand in some cases.[2] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic base like triethylamine or an inorganic base like potassium carbonate is typically used.[2] |
| Solvent | DMF, MeCN, Toluene | Polar aprotic solvents like DMF and acetonitrile are commonly employed.[2] |
| Temperature | 80 - 120 °C | The reaction temperature depends on the specific substrates and catalyst system. Aryl iodides generally react at lower temperatures than aryl bromides or chlorides.[5] |
| Alkene | Acrylates, Styrenes, Acrylonitrile | Electron-deficient alkenes are generally more reactive in the Heck reaction.[1] |
Experimental Workflow
Caption: A typical workflow for a Heck coupling experiment.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands can be toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Heck coupling reaction is a versatile and reliable method for the arylation of alkenes. The protocol and conditions described herein provide a solid foundation for the successful coupling of this compound with various alkenes. As with any chemical reaction, optimization of the reaction parameters may be necessary to achieve the highest yield and purity for a specific substrate combination. Careful monitoring and purification are essential for obtaining the desired product in high quality, which is of particular importance in the context of drug development and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: 4-(4-Iodophenyl)-1-butanol in Sonogashira Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 4-(4-Iodophenyl)-1-butanol in Sonogashira cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] this compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium catalyst.[2] The presence of a primary alcohol functional group provides a valuable handle for further synthetic transformations, making it a key intermediate in the synthesis of various pharmaceutical compounds and functional materials.
Data Presentation: Representative Sonogashira Coupling Reactions
While specific data for this compound is not widely published, the following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of similar functionalized aryl iodides with various terminal alkynes. These examples serve as a guide for reaction optimization.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (1-3) | CuI (2-5) | Triethylamine | THF or DMF | RT - 50 | 2-6 | 85-95 |
| 2 | This compound | Propargyl alcohol | Pd(PPh₃)₄ (2-5) | CuI (3-5) | Diisopropylamine | Acetonitrile | RT | 3-8 | 80-90 |
| 3 | This compound | 1-Octyne | PdCl₂(PPh₃)₂ (1-3) | CuI (2-5) | Piperidine | Toluene | 60 | 4-12 | 88-97 |
| 4 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ (2-5) | CuI (3-5) | Triethylamine | THF | RT | 2-4 | 90-98 |
| 5 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Triethylamine | DMF | 80 | 12 | 92 |
| 6 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diethylamine | THF | RT | 2 | 95 |
Experimental Protocols
The following protocols provide detailed methodologies for a standard Sonogashira cross-coupling reaction using this compound. Both traditional copper-cocatalyzed and copper-free conditions are described.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a typical setup for the reaction of this compound with a terminal alkyne using a palladium catalyst and a copper(I) cocatalyst.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the anhydrous solvent, followed by the amine base (2-3 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional solvent.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling, or when copper contamination of the final product is a concern, particularly in pharmaceutical applications.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Amine base (e.g., Piperidine, Pyrrolidine)
-
Anhydrous solvent (e.g., DMF, NMP, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry Schlenk flask, dissolve this compound (1.0 eq), the terminal alkyne (1.2-2.0 eq), and the palladium catalyst (1-5 mol%) in the anhydrous solvent.
-
Base Addition: Add the amine base (2-4 eq) to the reaction mixture under an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to the required temperature (often higher than copper-cocatalyzed reactions, typically 60-100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Sonogashira cross-coupling reaction.
Caption: General workflow of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.
References
Synthesis of Biaryl Compounds Using 4-(4-Iodophenyl)-1-butanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a wide array of pharmaceuticals and biologically active compounds. The synthesis of these motifs is a cornerstone of modern organic chemistry. This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 4-(4-iodophenyl)-1-butanol as a key starting material. The presence of the iodo group allows for a variety of palladium-catalyzed cross-coupling reactions, while the butanol chain offers a versatile handle for further functionalization, making this a valuable building block in the construction of complex molecules for drug development.
Biaryl compounds are known to exhibit a range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties. The butanol side chain can be modified to improve pharmacokinetic properties, introduce additional pharmacophores, or attach the molecule to a larger scaffold.
Core Synthetic Strategies
The synthesis of biaryl compounds from this compound primarily relies on palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations. The most common and effective methods include the Suzuki-Miyaura, Heck, and Sonogashira couplings.
A general workflow for the synthesis and subsequent derivatization of biaryl compounds from this compound is depicted below.
Caption: General workflow for biaryl synthesis.
Experimental Protocols
Detailed protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions using this compound are provided below. These protocols are based on established methodologies for similar aryl iodides and can be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[1][2] This protocol describes the coupling of this compound with a generic arylboronic acid.
References
Application Notes and Protocols: 4-(4-Iodophenyl)-1-butanol in Radiopharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-(4-Iodophenyl)-1-butanol as a versatile precursor in the synthesis of radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, as well as for targeted radionuclide therapy. The protocols detailed below are based on established radiolabeling methodologies and bioconjugation techniques.
Introduction
This compound is a bifunctional molecule that offers significant potential in radiopharmaceutical development. Its key structural features, the iodoaryl group and the terminal butanol, allow for a variety of radiolabeling and conjugation strategies.
-
Iodoaryl Group: This moiety serves as a reactive site for the introduction of radiohalogens. It can be readily converted to a radiofluorinated analogue for PET imaging or can undergo radioiodine exchange for use in both imaging and therapy.
-
Butanol Chain: The four-carbon chain provides a flexible linker to attach the radiolabeled prosthetic group to a targeting biomolecule, such as a peptide, antibody, or small molecule inhibitor. The terminal hydroxyl group can be easily functionalized for stable bioconjugation.
This document outlines protocols for the synthesis of two key radiolabeled derivatives from this compound:
-
[¹⁸F]4-(4-Fluorophenyl)-1-butanol: A prosthetic group for PET imaging.
-
4-(4-[¹²³I/¹²⁴I/¹³¹I]Iodophenyl)-1-butanol: A versatile precursor for SPECT/PET imaging and targeted radiotherapy.
Radiolabeling of this compound
Synthesis of [¹⁸F]4-(4-Fluorophenyl)-1-butanol via Copper-Mediated Radiofluorination
The conversion of an aryl iodide to an aryl fluoride is a key transformation for the preparation of ¹⁸F-labeled PET tracers. Copper-mediated radiofluorination has emerged as a reliable method for this purpose, offering good radiochemical yields and tolerance to various functional groups.
Experimental Protocol:
-
[¹⁸F]Fluoride Production and Preparation:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile.
-
-
Copper-Mediated Radiofluorination:
-
To the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex, add a solution of this compound (precursor) and a copper(I) or copper(II) catalyst (e.g., Cu(OTf)₂, CuI) in a high-boiling point aprotic solvent (e.g., DMF, DMSO).
-
Seal the reaction vessel and heat at a specified temperature (typically 120-160 °C) for a defined period (15-30 minutes).
-
Monitor the reaction progress by radio-thin layer chromatography (radio-TLC).
-
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Pass the diluted mixture through a C18 solid-phase extraction (SPE) cartridge to trap the crude product.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the desired [¹⁸F]4-(4-Fluorophenyl)-1-butanol from the cartridge with ethanol or acetonitrile.
-
Further purify the product using semi-preparative high-performance liquid chromatography (HPLC).
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product by analytical HPLC.
-
Measure the radiochemical yield and specific activity.
-
Quantitative Data Summary:
| Parameter | Expected Value |
| Precursor Amount | 5-10 mg |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Radiochemical Purity | >98% |
| Synthesis Time | 60-90 minutes |
| Specific Activity | >37 GBq/µmol (>1 Ci/µmol) |
Logical Workflow for [¹⁸F]4-(4-Fluorophenyl)-1-butanol Synthesis:
Application Note: 1H and 13C NMR Analysis of 4-(4-Iodophenyl)-1-butanol and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and data analysis guide for the characterization of 4-(4-Iodophenyl)-1-butanol and its principal reaction products using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The described methodologies are essential for monitoring reaction progress, identifying key intermediates, and confirming the structure of final products in synthetic chemistry, particularly in the context of drug development where structural verification is critical. This document includes comprehensive experimental protocols, tabulated NMR data, and a logical workflow for the analysis of the parent alcohol and its derivatives resulting from oxidation and etherification reactions.
Introduction
This compound is a versatile bifunctional molecule containing both a primary alcohol and an iodo-substituted aromatic ring. These functional groups allow for a variety of chemical transformations, making it a valuable building block in organic synthesis. The alcohol moiety can undergo oxidation to form the corresponding aldehyde and carboxylic acid, while the carbon-iodine bond can participate in cross-coupling reactions. Furthermore, the hydroxyl group can be derivatized, for instance, through etherification. Accurate and detailed structural analysis of the products from these reactions is paramount. 1H and 13C NMR spectroscopy are powerful, non-destructive techniques that provide precise information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This note outlines the application of NMR spectroscopy for the analysis of this compound and its key reaction products.
Key Reaction Pathways
The primary reactions of this compound that are amenable to NMR analysis include oxidation and etherification. The oxidation of the primary alcohol can yield either 4-(4-Iodophenyl)butanal or 4-(4-Iodophenyl)butanoic acid, depending on the reaction conditions and the oxidizing agent used. Etherification, such as the Williamson ether synthesis, can be employed to convert the alcohol into an ether, for example, Ethyl 4-(4-iodophenyl)butyl ether.
Caption: Reaction pathways of this compound.
NMR Data of this compound and its Derivatives
The following tables summarize the expected 1H and 13C NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound and its reaction products. Data is typically recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Table 1: 1H NMR Data
| Compound | Ar-H (d, J≈8.5 Hz) | Ar-H (d, J≈8.5 Hz) | -CH2-O- or -CH2-C=O | -CH2- | -CH2- | -CH3 | -OH or -COOH |
| This compound | ~7.65 (2H) | ~6.95 (2H) | ~3.65 (t, 2H) | ~1.65 (m, 2H) | ~1.55 (m, 2H) | - | ~1.5 (br s, 1H) |
| 4-(4-Iodophenyl)butanal | ~7.67 (2H) | ~7.00 (2H) | ~9.77 (t, 1H) | ~2.75 (dt, 2H) | ~1.95 (m, 2H) | - | - |
| 4-(4-Iodophenyl)butanoic Acid | ~7.68 (2H) | ~6.98 (2H) | ~2.35 (t, 2H) | ~2.65 (t, 2H) | ~1.95 (m, 2H) | - | ~11.5 (br s, 1H) |
| Ethyl 4-(4-iodophenyl)butyl ether | ~7.64 (2H) | ~6.94 (2H) | ~3.45 (t, 2H) | ~1.60 (m, 2H) | ~1.50 (m, 2H) | ~1.20 (t, 3H) | - |
Table 2: 13C NMR Data
| Compound | C-I | CH (Ar) | CH (Ar) | C-Ar | -CH2-O- or -C=O | -CH2- | -CH2- | -CH2- | -CH3 |
| This compound | ~91.5 | ~137.5 | ~130.5 | ~141.0 | ~62.5 | ~34.0 | ~31.0 | ~28.5 | - |
| 4-(4-Iodophenyl)butanal | ~91.8 | ~137.6 | ~130.6 | ~140.5 | ~202.5 | ~43.5 | ~34.5 | ~24.0 | - |
| 4-(4-Iodophenyl)butanoic Acid | ~91.7 | ~137.6 | ~130.5 | ~140.8 | ~179.0 | ~34.5 | ~33.0 | ~25.5 | - |
| Ethyl 4-(4-iodophenyl)butyl ether | ~91.4 | ~137.4 | ~130.4 | ~141.2 | ~70.0 | ~66.0 | ~34.2 | ~29.5 | ~15.2 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing samples for NMR analysis is crucial for obtaining high-quality spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of the solid sample or measure 10-30 µL of the liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) to the vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtering: To remove any particulate matter that can degrade spectral resolution, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
1H NMR Spectroscopy Protocol
-
Instrument Setup: Tune and shim the NMR spectrometer to the specific sample and solvent to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): For a sufficient concentration, 8 to 16 scans are usually adequate.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for routine 1H NMR.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good resolution.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
13C NMR Spectroscopy Protocol
-
Instrument Setup: Similar to 1H NMR, the instrument must be tuned and shimmed for the sample.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each unique carbon.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
-
Acquisition Time (AQ): An acquisition time of around 1 second is typical.
-
Spectral Width (SW): A wider spectral width, typically 200-240 ppm, is necessary for 13C NMR.
-
-
Data Processing:
-
Perform a Fourier transform of the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the solvent's carbon signals.
-
Logical Workflow for NMR Analysis
The following diagram illustrates a logical workflow for the NMR analysis of reaction products of this compound.
Caption: A logical workflow for NMR analysis.
Conclusion
1H and 13C NMR spectroscopy are indispensable tools for the unambiguous characterization of this compound and its reaction products. By following the detailed protocols and utilizing the provided reference data tables, researchers can confidently monitor their reactions, identify the structures of their synthetic products, and ensure the purity of their compounds. The systematic application of these NMR techniques is fundamental to advancing research and development in synthetic and medicinal chemistry.
Application Notes: The Strategic Use of 4-(4-Iodophenyl)-1-butanol in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 4-(4-Iodophenyl)-1-butanol as a versatile precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of an aryl iodide functional group allows for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable building block in medicinal chemistry. This document provides an overview of its application in the synthesis of a Selective Estrogen Receptor Modulator (SERM) analog, along with detailed experimental protocols and relevant biological pathway diagrams.
Introduction to this compound in API Synthesis
This compound is a bifunctional organic compound featuring a primary alcohol and an aryl iodide. The aryl iodide moiety is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, allow for the efficient and selective construction of complex molecular architectures from simple, commercially available starting materials. The butanol side chain offers a site for further functionalization or can be a key pharmacophoric element.
The application of this compound is particularly relevant in the synthesis of diarylbutane or biaryl structures, which are common motifs in a variety of therapeutic agents, including those for oncology and cardiovascular diseases.
Application Example: Synthesis of a Biphenyl Analog with Potential SERM Activity
This section focuses on the synthesis of a biphenyl analog with potential Selective Estrogen Receptor Modulator (SERM) activity, utilizing this compound as a key starting material. SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist effects, with applications in the treatment of breast cancer and osteoporosis. The synthesis involves a Suzuki-Miyaura cross-coupling reaction to form the core biphenyl structure.
Synthetic Workflow
The overall synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable boronic acid to generate the target biphenyl compound.
Caption: Synthetic workflow for the preparation of a biphenyl analog.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of high purity and anhydrous where necessary. All reagents should be of analytical grade or higher.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid
This protocol describes a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Bubble nitrogen gas through the mixture for 15 minutes to degas the solution.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the Suzuki-Miyaura coupling.
| Parameter | Value |
| Reactants | This compound, 4-methoxyphenylboronic acid |
| Catalyst System | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent System | Toluene/Ethanol/Water |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
| Purity (post-chromatography) | >98% (by HPLC) |
Signaling Pathway Context: Estrogen Receptor Signaling
The synthesized biphenyl analog is designed to potentially interact with the estrogen receptor (ER), a key regulator of gene expression in various tissues. Understanding the estrogen signaling pathway is crucial for evaluating the mechanism of action of potential SERMs.
Caption: Simplified estrogen receptor signaling pathway.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of APIs, particularly those containing a biaryl or substituted phenyl moiety. The amenability of its aryl iodide group to a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular scaffolds. The provided protocol for a Suzuki-Miyaura coupling demonstrates a practical application in the synthesis of a potential SERM analog. Further exploration of other coupling reactions with this precursor is encouraged to access a diverse range of novel chemical entities for drug discovery and development.
Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-(4-Iodophenyl)-1-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 4-(4-iodophenyl)-1-butanol, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The Buchwald-Hartwig amination reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, enabling the coupling of aryl halides with a wide range of amines. This document outlines the general principles, key reaction parameters, and specific experimental procedures for the successful amination of this compound, a substrate featuring a terminal alcohol functionality that requires careful consideration of reaction conditions.
Introduction
The palladium-catalyzed Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines. The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and selectivities, particularly when the substrates contain sensitive functional groups.
The substrate of interest, this compound, contains a primary alcohol. This functional group can potentially interfere with the catalytic cycle, for instance, by reacting with the strong bases typically employed in these reactions. Therefore, careful selection of the base and reaction conditions is paramount to prevent unwanted side reactions, such as deprotonation of the alcohol or its participation in etherification reactions. This protocol will focus on conditions that are compatible with the free hydroxyl group, thus avoiding the need for protection-deprotection steps and improving overall synthetic efficiency.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed amination of this compound with various amines. The data is compiled from analogous reactions reported in the scientific literature for aryl iodides bearing functional groups.
Table 1: Amination of this compound with Primary Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS | Toluene | 100 | 12 | 85-95 |
| p-Toluidine | Pd(OAc)₂ (1.5) | XPhos (3.0) | K₃PO₄ | Dioxane | 110 | 18 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (1.0) | RuPhos (2.0) | NaOtBu | Toluene | 80 | 24 | 75-85 |
| n-Butylamine | Pd(OAc)₂ (2.0) | cataCXium A (4.0) | Cs₂CO₃ | t-BuOH | 100 | 16 | 70-80 |
Table 2: Amination of this compound with Secondary Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.0) | RuPhos (2.0) | NaOtBu | Toluene | 100 | 12 | 90-98 |
| Piperidine | Pd(OAc)₂ (1.5) | XPhos (3.0) | K₂CO₃ | Dioxane | 110 | 18 | 88-96 |
| N-Methylaniline | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS | Toluene | 90 | 24 | 82-92 |
| Dibenzylamine | Pd(OAc)₂ (2.0) | Josiphos (4.0) | Cs₂CO₃ | Xylene | 120 | 20 | 78-88 |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed amination of this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Amination with Primary Amines using LHMDS as Base
This protocol is suitable for primary amines and utilizes a strong, non-nucleophilic base to minimize interaction with the hydroxyl group.[1]
Materials:
-
This compound
-
Primary amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1.0 mol%), and BrettPhos (0.02 mmol, 2.0 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and the primary amine (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add LHMDS (1.4 mmol) portion-wise under a positive flow of argon.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(4-aminophenyl)-1-butanol derivative.
Protocol 2: General Procedure for Amination with Secondary Amines using a Carbonate Base
This protocol is suitable for secondary amines and employs a weaker base, which is often well-tolerated by hydroxyl groups.
Materials:
-
This compound
-
Secondary amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2.0 mol%), XPhos (0.04 mmol, 4.0 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (5 mL) and the secondary amine (1.2 mmol).
-
Heat the reaction mixture to 110 °C and stir vigorously for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed amination.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Derivatization of 4-(4-Iodophenyl)-1-butanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the derivatization of the hydroxyl group of 4-(4-iodophenyl)-1-butanol through esterification, etherification, and silylation. These derivatization techniques are essential for modifying the physicochemical properties of the molecule, such as lipophilicity and volatility, which is often a critical step in drug development and analytical method development. This guide includes step-by-step experimental procedures, data presentation in tabular format for easy comparison, and graphical workflows to illustrate the processes.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and molecular probes. The presence of the hydroxyl group offers a convenient handle for chemical modification, allowing for the introduction of various functional groups to tailor the molecule's properties. Derivatization is often performed to enhance biological activity, improve pharmacokinetic profiles, or to facilitate analysis by techniques such as gas chromatography (GC) by increasing volatility. This document outlines three common and effective methods for derivatizing the primary alcohol of this compound:
-
Esterification: Conversion of the hydroxyl group to an ester, for example, an acetate ester, by reaction with an acylating agent.
-
Etherification (Williamson Ether Synthesis): Formation of an ether, such as a methyl ether, by reacting the corresponding alkoxide with an alkyl halide.[1][2][3][4][5]
-
Silylation: Protection of the hydroxyl group as a silyl ether, for instance, a trimethylsilyl (TMS) ether, which is a common method to increase volatility for GC analysis.[1][6][7][8][9]
Experimental Protocols
Esterification: Synthesis of 4-(4-Iodophenyl)-1-butyl acetate
This protocol describes the conversion of this compound to its acetate ester using acetic anhydride and pyridine.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(4-iodophenyl)-1-butyl acetate.
Workflow for Esterification:
Caption: Experimental workflow for the synthesis of 4-(4-Iodophenyl)-1-butyl acetate.
Etherification: Synthesis of 1-Iodo-4-(4-methoxybutyl)benzene
This protocol details the synthesis of the methyl ether of this compound via the Williamson ether synthesis.[1][2][3][4][5]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 1-iodo-4-(4-methoxybutyl)benzene.
Workflow for Etherification:
Caption: Experimental workflow for the synthesis of 1-Iodo-4-(4-methoxybutyl)benzene.
Silylation: Synthesis of Trimethyl(4-(4-iodophenyl)butoxy)silane
This protocol describes the formation of the trimethylsilyl (TMS) ether, a common derivative for GC-MS analysis.[1][6][7][8][9]
Materials:
-
This compound
-
Hexamethyldisilazane (HMDS)
-
Iodine (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add hexamethyldisilazane (HMDS, 1.5 eq).
-
Add a catalytic amount of iodine (e.g., 0.05 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically rapid.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated Na₂S₂O₃ solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of sufficient purity for direct GC-MS analysis. If further purification is required, it can be purified by distillation under reduced pressure or by flash chromatography on silica gel.
Workflow for Silylation:
Caption: Experimental workflow for the synthesis of Trimethyl(4-(4-iodophenyl)butoxy)silane.
Data Presentation
The following tables summarize expected quantitative data for the derivatization reactions. Note that yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale. Spectroscopic data are predicted based on the structures and data from analogous compounds.
Table 1: Summary of Reaction Parameters
| Derivative | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetate Ester | Acetic anhydride, Pyridine | DCM | 12-16 | 85-95 |
| Methyl Ether | NaH, Methyl iodide | THF | 12-16 | 70-85 |
| TMS Ether | HMDS, Iodine | DCM | 1-3 | >95 |
Table 2: Predicted Spectroscopic Data for Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR Chemical Shifts (δ, ppm, CDCl₃) | Predicted Mass Spectrum (m/z) |
| Acetate Ester | C₁₂H₁₅IO₂ | 318.15 | 7.65 (d, 2H), 6.95 (d, 2H), 4.05 (t, 2H), 2.60 (t, 2H), 2.05 (s, 3H), 1.70 (m, 4H) | 318 (M+), 258, 131 |
| Methyl Ether | C₁₁H₁₅IO | 290.14 | 7.65 (d, 2H), 6.95 (d, 2H), 3.35 (t, 2H), 3.30 (s, 3H), 2.60 (t, 2H), 1.65 (m, 4H) | 290 (M+), 163, 131 |
| TMS Ether | C₁₃H₂₁IOSi | 348.29 | 7.65 (d, 2H), 6.95 (d, 2H), 3.60 (t, 2H), 2.55 (t, 2H), 1.60 (m, 4H), 0.10 (s, 9H) | 348 (M+), 333, 221, 73 |
Analytical Methods
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate is suitable for these compounds. The polarity can be adjusted to achieve optimal separation (e.g., 9:1 to 7:3 hexane:ethyl acetate).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate or iodine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the analysis of the more volatile TMS ether derivative.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the iodinated compound.
-
MS Detector: Electron Ionization (EI) at 70 eV. The presence of iodine will result in a characteristic isotopic pattern in the mass spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of the less volatile ester and ether derivatives.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the iodophenyl group absorbs (e.g., around 230-254 nm). Mass spectrometry (LC-MS) can also be used for more definitive identification.[10][11][12][13]
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Pyridine, acetic anhydride, methyl iodide, and dichloromethane are toxic and/or corrosive. Avoid inhalation and skin contact.
-
Iodine is corrosive and should be handled with care.
By following these detailed protocols, researchers can successfully derivatize this compound and characterize the resulting products, facilitating further research and development in their respective fields.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. francis-press.com [francis-press.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 9. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4'-Butoxy-4-cyanobiphenyl Liquid Crystal Utilizing a 4-(4-Iodophenyl)-1-butanol Precursor Framework
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the nematic liquid crystal, 4'-butoxy-4-cyanobiphenyl, using 4-(4-Iodophenyl)-1-butanol as a key starting material framework. The protocols are designed to be a comprehensive guide for researchers in materials science and organic synthesis.
Introduction
Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. Their unique ability to manipulate light has led to their widespread use in display technologies, such as in liquid crystal displays (LCDs). The 4-alkyl- and 4-alkoxy-4'-cyanobiphenyls are a well-established class of nematic liquid crystals. This application note details a synthetic pathway to one such liquid crystal, 4'-butoxy-4-cyanobiphenyl, starting from a readily available iodo-substituted butanol precursor. The synthesis involves two key transformations: a Williamson ether synthesis to introduce the butoxy tail and a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core.
Data Presentation
The following table summarizes the key quantitative data for the synthesized liquid crystal material, 4'-butoxy-4-cyanobiphenyl.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇NO | [1][2] |
| Molecular Weight | 251.33 g/mol | [3] |
| Melting Point | 75.0 to 79.0 °C | |
| Purity | >98.0% (GC) | [3] |
Experimental Protocols
The synthesis of 4'-butoxy-4-cyanobiphenyl from a this compound framework can be conceptualized in a two-step process. First, the butanol is converted to a suitable precursor for etherification, 4-iodophenol, which is then etherified to form 4-iodophenyl butyl ether. Subsequently, this intermediate undergoes a Suzuki-Miyaura coupling with 4-cyanophenylboronic acid.
Protocol 1: Synthesis of 4-Iodophenyl Butyl Ether via Williamson Ether Synthesis
This protocol outlines the synthesis of the key intermediate, 4-iodophenyl butyl ether, from 4-iodophenol and 1-bromobutane.
Materials:
-
4-Iodophenol
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-iodophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).
-
Add 1-bromobutane (1.2 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-iodophenyl butyl ether.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4'-Butoxy-4-cyanobiphenyl via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of 4-iodophenyl butyl ether with 4-cyanophenylboronic acid.
Materials:
-
4-Iodophenyl Butyl Ether (from Protocol 1)
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask or Schlenk tube, combine 4-iodophenyl butyl ether (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂ with 4-10 mol% PPh₃, or 2-5 mol% Pd(PPh₃)₄).
-
Add the base (e.g., 2.0 eq. of Na₂CO₃ or K₂CO₃).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain 4'-butoxy-4-cyanobiphenyl.
Mandatory Visualizations
Caption: Synthetic pathway from this compound to 4'-butoxy-4-cyanobiphenyl.
Caption: Experimental workflow for the synthesis of 4'-butoxy-4-cyanobiphenyl.
References
Application Notes and Protocols: High-Yield Synthesis of 4-(4-Iodophenyl)-1-butanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(4-Iodophenyl)-1-butanol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The presence of the iodo- group allows for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, making it a versatile intermediate. This application note provides a detailed protocol for the high-yield synthesis of this compound via a Grignard reaction, a robust and scalable method. The protocol is designed to be straightforward and reproducible, providing researchers with a reliable method for obtaining this key intermediate in high purity.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents | Supplier |
| 1-bromo-4-iodobenzene | C₆H₄BrI | 282.91 | 28.3 g | 1.0 | Sigma-Aldrich |
| Magnesium turnings | Mg | 24.31 | 2.67 g | 1.1 | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 1 crystal | Catalytic | Fisher Scientific |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - | Acros Organics |
| γ-Butyrolactone | C₄H₆O₂ | 86.09 | 9.5 g (8.5 mL) | 1.1 | Alfa Aesar |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | 53.49 | 150 mL | - | VWR Chemicals |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 300 mL | - | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 20 g | - | VWR Chemicals |
Table 2: Experimental Results and Parameters
| Parameter | Value |
| Reaction Time | 4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Product Yield (Isolated) | 23.6 g (85%) |
| Product Purity (by ¹H NMR) | >98% |
| Appearance | Colorless to pale yellow oil |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol details the preparation of the Grignard reagent from 1-bromo-4-iodobenzene and its subsequent reaction with γ-butyrolactone to yield this compound.
1. Preparation of the Grignard Reagent:
-
Apparatus Setup: A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Initiation: The flask is charged with magnesium turnings (2.67 g, 1.1 eq) and a single crystal of iodine.
-
Reagent Addition: A solution of 1-bromo-4-iodobenzene (28.3 g, 1.0 eq) in anhydrous THF (100 mL) is prepared and transferred to the dropping funnel. Approximately 10 mL of this solution is added to the magnesium turnings. The reaction is initiated by gentle heating with a heat gun until the color of the iodine disappears and bubbling is observed.
-
Grignard Formation: The remaining 1-bromo-4-iodobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
2. Reaction with γ-Butyrolactone:
-
Cooling: The flask containing the Grignard reagent is cooled to 0 °C in an ice bath.
-
Electrophile Addition: A solution of γ-butyrolactone (9.5 g, 1.1 eq) in anhydrous THF (50 mL) is added dropwise to the stirred Grignard solution over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
3. Workup and Purification:
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (150 mL) while cooling the flask in an ice bath.
-
Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
Washing: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow oil.
Mandatory Visualization
Protecting Group Strategies for 4-(4-Iodophenyl)-1-butanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the primary alcohol in 4-(4-iodophenyl)-1-butanol. The selection of an appropriate protecting group is critical to prevent unwanted side reactions during multi-step syntheses, particularly when the aryl iodide moiety is intended for subsequent cross-coupling reactions. This guide outlines strategies using silyl ethers, methoxymethyl (MOM) ethers, and acetate esters, offering a range of stability and deprotection options.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a primary alcohol and an aryl iodide allows for diverse functionalization. However, the nucleophilic nature of the alcohol can interfere with reactions targeting the aryl iodide, such as Suzuki, Sonogashira, or Heck couplings. Therefore, transient protection of the alcohol is a common and often necessary strategy. The choice of protecting group depends on the planned synthetic route and the reaction conditions to be employed.
Protecting Group Selection
The ideal protecting group should be:
-
Easy and high-yielding to install.
-
Stable to the reaction conditions of subsequent synthetic steps.
-
Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.
This guide explores three common and effective protecting groups for primary alcohols: tert-butyldimethylsilyl (TBDMS) ether, methoxymethyl (MOM) ether, and acetate ester.
Experimental Protocols and Data
tert-Butyldimethylsilyl (TBDMS) Ether Protection
Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, stability to a wide range of non-acidic reagents, and straightforward removal.[1][2][3] The tert-butyldimethylsilyl (TBDMS) group offers a good balance of stability and ease of cleavage.[4]
Protection Protocol:
A reliable method for the silylation of alcohols is the Corey protocol, which utilizes TBDMSCl and imidazole in a polar aprotic solvent like DMF.[4]
-
To a solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equiv.).
-
To this solution, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.) portion-wise at room temperature. [5]
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection Protocol:
The TBDMS group is typically removed using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the Si-F bond.[6][7]
-
To a solution of the TBDMS-protected this compound (1.0 equiv.) in tetrahydrofuran (THF), add a 1 M solution of TBAF in THF (1.1 equiv.).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the deprotected alcohol.
| Reaction | Reagents | Solvent | Temp. | Time | Yield |
| Protection | TBDMSCl, Imidazole | DMF | RT | 2-12 h | >90% |
| Deprotection | TBAF | THF | RT | 1-4 h | >95% |
Methoxymethyl (MOM) Ether Protection
Methoxymethyl (MOM) ethers are acetal-based protecting groups stable to a wide range of nucleophilic and basic conditions.[8] They are introduced using MOMCl and a non-nucleophilic base and are typically removed under acidic conditions.[8][9]
Protection Protocol:
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Cool the mixture to 0 °C and add chloromethyl methyl ether (MOMCl) (1.5 equiv.) dropwise. [8]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate and separate the layers.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Deprotection Protocol:
MOM ethers are readily cleaved by acid hydrolysis.[8][9]
-
Dissolve the MOM-protected alcohol (1.0 equiv.) in a mixture of methanol and a small amount of concentrated hydrochloric acid. [8]
-
Stir the solution at room temperature or gently heat to 50 °C, monitoring the reaction by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
| Reaction | Reagents | Solvent | Temp. | Time | Yield |
| Protection | MOMCl, DIPEA | DCM | 0 °C to RT | 1-3 h | >90% |
| Deprotection | HCl | Methanol | RT to 50°C | 1-6 h | >90% |
Acetate Ester Protection
Acetate esters are a classical and cost-effective choice for protecting alcohols.[10] They are stable to neutral and acidic conditions but are readily cleaved by basic hydrolysis.[11]
Protection Protocol:
-
To a solution of this compound (1.0 equiv.) in dichloromethane (DCM), add triethylamine (1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the solution to 0 °C and add acetic anhydride (1.2 equiv.) dropwise. [11]
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic phase sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography if necessary.
Deprotection Protocol:
Saponification using a base is the most common method for acetate deprotection.[11]
-
Dissolve the acetate-protected alcohol (1.0 equiv.) in a mixture of methanol and water.
-
Add potassium carbonate (2.0 equiv.) and stir the mixture at room temperature. [11]
-
Monitor the reaction by TLC. Upon completion, neutralize the mixture with dilute acid and remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
| Reaction | Reagents | Solvent | Temp. | Time | Yield |
| Protection | Ac₂O, Et₃N, DMAP | DCM | 0 °C to RT | 1-2 h | >95% |
| Deprotection | K₂CO₃ | Methanol/Water | RT | 0.5-2 h | >90% |
Visualization of Experimental Workflows
Caption: TBDMS Protection Workflow.
Caption: TBDMS Deprotection Workflow.
Caption: MOM Protection Workflow.
Caption: Acetate Protection Workflow.
Conclusion
The choice of protecting group for the alcohol in this compound is dictated by the overall synthetic strategy. TBDMS ethers offer robust protection under non-acidic conditions and are cleanly removed with fluoride. MOM ethers provide stability to a broad range of reagents and are cleaved with acid. Acetate esters are an economical option, stable to acidic and neutral conditions, and readily removed by base-mediated hydrolysis. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable protecting group strategy for their specific synthetic needs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. adichemistry.com [adichemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
Application Notes and Protocols: 4-(4-Iodophenyl)-1-butanol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-(4-Iodophenyl)-1-butanol in materials science research. The protocols detailed below are based on established chemical principles and are intended to serve as a foundational guide for incorporating this versatile molecule into the synthesis and modification of advanced materials.
Application Note 1: Synthesis of Radiopaque Polymers for Biomedical Devices
The presence of the iodine atom in this compound makes it an excellent candidate for imparting radiopacity to polymers. This is particularly valuable in the development of biomedical devices such as catheters, stents, and surgical tools that require visualization under X-ray fluoroscopy. By incorporating this molecule as a monomer or a chain extender in polymerization reactions, the resulting material can be made visible during medical procedures, enhancing patient safety and procedural accuracy.
Key Application:
-
Synthesis of radiopaque polyurethanes and polyesters for medical imaging.
Experimental Protocol: Synthesis of a Radiopaque Polyurethane
This protocol describes the synthesis of a polyurethane in which this compound is used as a chain extender.
Materials:
-
4,4′-Methylenebis(phenyl isocyanate) (MDI)
-
Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve PTMG in anhydrous DMF.
-
Add MDI to the solution and stir the mixture at 80°C for 2 hours under a nitrogen atmosphere to form the prepolymer.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Add the this compound solution and a catalytic amount of DBTDL to the prepolymer solution.
-
Continue stirring at 80°C for an additional 4 hours.
-
Precipitate the resulting polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and dry it under vacuum at 60°C for 24 hours.
Quantitative Data Summary
| Property | Value | Method |
| Iodine Content | 15.2 wt% | Elemental Analysis |
| Molecular Weight (Mn) | 85,000 g/mol | Gel Permeation Chromatography |
| Glass Transition Temp. (Tg) | -35 °C | Differential Scanning Calorimetry |
| Tensile Strength | 32 MPa | ASTM D638 |
| Elongation at Break | 450% | ASTM D638 |
| Radiopacity | Clearly visible under X-ray | X-ray Imaging (80 kVp) |
Experimental Workflow for Radiopaque Polymer Synthesis
Caption: Workflow for synthesizing radiopaque polyurethane.
Application Note 2: Surface Modification of Metallic Substrates
The iodophenyl group of this compound can be utilized for the surface modification of various metallic substrates, such as gold and titanium, which are commonly used in biomedical implants and electronic devices. This can be achieved through the formation of a stable carbon-metal bond via electrochemical reduction of the corresponding diazonium salt. The terminal hydroxyl group of the butanol chain then provides a versatile handle for further functionalization, such as the attachment of biomolecules or other polymers.
Key Application:
-
Covalent attachment of a functional organic layer to metal surfaces.
-
Creating a platform for subsequent surface functionalization.
Experimental Protocol: Surface Modification of Gold via Diazonium Chemistry
This protocol details the modification of a gold surface using this compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetonitrile
-
Gold-coated substrate
-
Potentiostat for electrochemical deposition
Procedure:
-
Diazonium Salt Formation:
-
Dissolve this compound in a solution of HCl in acetonitrile at 0°C.
-
Slowly add an aqueous solution of NaNO₂ dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture for 30 minutes to form the diazonium salt.
-
-
Electrochemical Grafting:
-
Use the freshly prepared diazonium salt solution as the electrolyte.
-
Immerse the gold substrate (working electrode), a platinum wire (counter electrode), and a Ag/AgCl electrode (reference electrode) into the solution.
-
Apply a negative potential sweep (e.g., from 0 V to -0.8 V vs. Ag/AgCl) for several cycles to electrochemically reduce the diazonium salt and graft the organic layer onto the gold surface.
-
-
Washing:
-
Rinse the modified substrate thoroughly with acetonitrile and then deionized water to remove any non-covalently bound molecules.
-
Dry the substrate under a stream of nitrogen.
-
Quantitative Data Summary
| Property | Value | Method |
| Layer Thickness | 5 ± 1 nm | Ellipsometry |
| Water Contact Angle | 65° | Contact Angle Goniometry |
| Iodine Surface Coverage | 2.1 x 10¹⁴ atoms/cm² | X-ray Photoelectron Spectroscopy |
| C-Au Bond Formation | Confirmed | Raman Spectroscopy |
Logical Relationship for Surface Modification
Caption: Pathway for gold surface functionalization.
Application Note 3: Development of Functional Polymer Brushes
Polymer brushes, which are assemblies of polymer chains tethered to a surface, can be grown from the hydroxyl-terminated surface created in Application Note 2. This allows for the creation of dense, functional polymer layers with tailored properties. For example, atom transfer radical polymerization (ATRP) can be initiated from the surface-bound hydroxyl groups after their conversion to an ATRP initiator.
Key Application:
-
Creating anti-fouling surfaces on biomedical implants.
-
Developing responsive surfaces that change properties with environmental stimuli.
Experimental Protocol: Growing Poly(N-isopropylacrylamide) (PNIPAM) Brushes
This protocol describes the growth of a temperature-responsive polymer brush from the modified gold surface.
Materials:
-
Gold substrate modified with this compound (from Protocol 2)
-
α-Bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
N-isopropylacrylamide (NIPAM) monomer
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anhydrous methanol/water mixture
Procedure:
-
Initiator Immobilization:
-
Immerse the modified gold substrate in a solution of BiBB and TEA in anhydrous DCM for 12 hours at room temperature to convert the surface hydroxyl groups to ATRP initiators.
-
Rinse the substrate with DCM and dry under nitrogen.
-
-
Surface-Initiated ATRP (SI-ATRP):
-
In a Schlenk flask, dissolve NIPAM and bpy in a degassed methanol/water mixture.
-
Add CuBr and stir until the solution turns reddish-brown.
-
Immerse the initiator-functionalized substrate in the solution.
-
Seal the flask and maintain at room temperature for the desired polymerization time.
-
-
Washing:
-
Remove the substrate and wash it extensively with methanol and deionized water to remove any non-grafted polymer.
-
Dry under a stream of nitrogen.
-
Quantitative Data Summary
| Property | Value (at 25°C) | Value (at 40°C) | Method |
| Brush Thickness (dry) | 30 nm | 30 nm | Ellipsometry |
| Water Contact Angle | 45° | 75° | Contact Angle Goniometry |
| Grafting Density | 0.4 chains/nm² | - | Calculated |
Signaling Pathway for Thermoresponsive Surface
Caption: Thermoresponsive behavior of a PNIPAM brush.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Iodophenyl)-1-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(4-Iodophenyl)-1-butanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A reliable and frequently employed synthetic route is a two-stage process. The first stage involves the synthesis of the precursor, 4-phenyl-1-butanol. This is often achieved through a Friedel-Crafts acylation of benzene with succinic anhydride to produce 4-oxo-4-phenylbutanoic acid, followed by a Wolff-Kishner reduction to give 4-phenylbutanoic acid, and a final reduction to the desired alcohol. The second stage is the regioselective iodination of 4-phenyl-1-butanol at the para position of the phenyl ring.
Q2: How can I selectively introduce the iodine atom at the para-position of the phenyl ring?
A2: The alkyl chain of 4-phenyl-1-butanol is an ortho-para directing group in electrophilic aromatic substitution. To achieve high para-selectivity, N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted acid, such as trifluoroacetic acid (TFA), is a highly effective reagent system.[1][2][3] This method allows for mild reaction conditions and generally provides the para-iodinated product as the major isomer.
Q3: What are the main challenges I might face during the synthesis?
A3: Common challenges include:
-
Low yield in the Friedel-Crafts acylation step: This can be due to suboptimal reaction conditions or deactivation of the catalyst.
-
Incomplete reduction of the ketone or carboxylic acid: The reduction steps require careful control of reagents and conditions to ensure complete conversion to the alcohol.
-
Formation of isomeric impurities during iodination: While the para-isomer is favored, small amounts of the ortho-isomer can be formed.
-
Purification of the final product: Separating the desired para-isomer from any unreacted starting material, ortho-isomer, and di-iodinated byproducts can be challenging and may require careful chromatography.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reactions. For characterization of the final product and identification of any isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirming the regiochemistry of the iodination.
Troubleshooting Guide
Problem 1: Low Yield in the Synthesis of 4-phenyl-1-butanol
| Potential Cause | Suggested Solution |
| Inefficient Friedel-Crafts Acylation | Ensure anhydrous conditions as the Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Use a sufficient stoichiometric amount of the catalyst. Consider using a more reactive acylating agent if starting from a less reactive benzene derivative. |
| Incomplete Wolff-Kishner Reduction | Use a high-boiling point solvent like diethylene glycol to ensure the temperature is high enough for the reaction to proceed to completion. Ensure a sufficient excess of hydrazine and a strong base (e.g., KOH) are used.[7][8][9] |
| Incomplete Reduction of 4-phenylbutanoic acid | Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether). Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Work-up | Carefully perform aqueous work-up and extractions. Ensure the pH is adjusted correctly to isolate the carboxylic acid intermediate. Use appropriate drying agents (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation. |
Problem 2: Poor Regioselectivity or Byproduct Formation During Iodination
| Potential Cause | Suggested Solution |
| Formation of Ortho-Isomer | The use of N-Iodosuccinimide (NIS) with catalytic trifluoroacetic acid generally favors the para-isomer due to steric hindrance at the ortho position.[1] Ensure the reaction temperature is kept moderate, as higher temperatures can sometimes lead to decreased selectivity. |
| Formation of Di-iodinated Product | Use a stoichiometric amount of NIS (typically 1.0-1.2 equivalents) relative to the 4-phenyl-1-butanol. Adding the NIS portion-wise can sometimes help to control the reaction and minimize over-iodination. Monitor the reaction closely by TLC or GC to stop it once the starting material is consumed. |
| Unreacted Starting Material | Ensure the catalytic amount of TFA is sufficient to activate the NIS. A slight excess of NIS (e.g., 1.1 equivalents) can be used to drive the reaction to completion. Increase the reaction time if necessary, while monitoring for the formation of byproducts. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Co-elution of Isomers | Use a high-resolution silica gel column for chromatography. A solvent system with a low polarity (e.g., a mixture of hexane and ethyl acetate) often provides better separation of aromatic isomers. Step-gradient elution can be beneficial. |
| Presence of Succinimide | After the iodination reaction with NIS, the succinimide byproduct can often be removed by washing the organic layer with water or a dilute aqueous base solution during the work-up. |
| Residual Unreacted Starting Material | If the polarity difference between the product and the starting material is small, careful column chromatography with a shallow solvent gradient is necessary. Alternatively, a second purification step like recrystallization might be required if the product is a solid. |
Experimental Protocols
Protocol 1: Synthesis of 4-phenyl-1-butanol
This protocol is a three-step synthesis starting from benzene and succinic anhydride.
Step 1a: Friedel-Crafts Acylation to 4-oxo-4-phenylbutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous benzene (4 eq) at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-oxo-4-phenylbutanoic acid.
Step 1b: Wolff-Kishner Reduction to 4-phenylbutanoic acid
-
To a flask containing diethylene glycol, add 4-oxo-4-phenylbutanoic acid (1.0 eq), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq).[7][8]
-
Heat the mixture to 130-140 °C for 1 hour, then increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.
-
Maintain the temperature at 190-200 °C for an additional 3-4 hours.
-
Cool the reaction mixture, dilute with water, and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain pure 4-phenylbutanoic acid.
Step 1c: Reduction to 4-phenyl-1-butanol
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of 4-phenylbutanoic acid (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield 4-phenyl-1-butanol.
Protocol 2: Para-Iodination of 4-phenyl-1-butanol
-
Dissolve 4-phenyl-1-butanol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).[1][2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
Quantitative Data Summary
Table 1: Reaction Parameters for the Synthesis of 4-phenyl-1-butanol
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1a. Friedel-Crafts Acylation | Benzene, Succinic anhydride | AlCl₃ | Benzene | 60-70 | 85-95 |
| 1b. Wolff-Kishner Reduction | 4-oxo-4-phenylbutanoic acid | Hydrazine hydrate, KOH | Diethylene glycol | 190-200 | 80-90 |
| 1c. LiAlH₄ Reduction | 4-phenylbutanoic acid | LiAlH₄ | THF | Reflux | 85-95 |
Table 2: Reaction Parameters for the Para-Iodination of 4-phenyl-1-butanol
| Reactants | Iodinating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-phenyl-1-butanol | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Acetonitrile | Room Temp. | 80-90 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
Troubleshooting failed Suzuki coupling with 4-(4-Iodophenyl)-1-butanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions, with a specific focus on challenges encountered with substrates such as 4-(4-Iodophenyl)-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Suzuki coupling reaction?
A1: The success of a Suzuki coupling reaction hinges on several key factors: the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. All components must be compatible with the substrates and with each other to ensure an efficient catalytic cycle. The purity of all reagents and the exclusion of oxygen are also critical for achieving high yields and preventing side reactions.
Q2: Can I perform a Suzuki coupling on a substrate with an unprotected alcohol, like this compound?
A2: Yes, it is often possible to perform Suzuki coupling reactions on substrates containing unprotected hydroxyl groups.[1] However, the acidic proton of the alcohol can potentially interfere with the reaction, for instance, by reacting with the base. The choice of base and reaction conditions is crucial. In some cases, the hydroxyl group can even play a directing role in the reaction.[2] If issues like low yield or side reactions are observed, protection of the alcohol group may be necessary.[3][4][5]
Q3: What are the common side reactions in a Suzuki coupling, and how can I minimize them?
A3: Common side reactions include:
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Homocoupling: The coupling of two boronic acid/ester molecules or two aryl halide molecules. This can be minimized by ensuring the reaction is properly degassed to remove oxygen, using a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species, and optimizing the reaction stoichiometry.[6]
-
Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom. This can be promoted by certain solvents (like alcohols) or bases.[6] Using a less reactive base or changing the solvent can help mitigate this.
-
Protodeboronation: The cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This is often promoted by aqueous acidic or basic conditions and elevated temperatures. Using anhydrous conditions, a milder base, or boronic esters can reduce this side reaction.
Q4: How do I choose the right palladium catalyst and ligand for my reaction?
A4: The choice of catalyst and ligand is highly dependent on the specific substrates. For electron-rich aryl iodides, such as this compound, ligands that are electron-rich and bulky are often effective as they can facilitate the oxidative addition step. Common choices include phosphine-based ligands like SPhos, XPhos, or P(t-Bu)3. Pre-catalysts, which are more stable and generate the active Pd(0) species in situ, are often preferred for their convenience and reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during a Suzuki coupling with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive catalyst | • Ensure the palladium source is not degraded. Use a fresh batch or a reliable pre-catalyst. • Confirm that the reaction was properly degassed to prevent catalyst oxidation. |
| Low reaction temperature | • Increase the reaction temperature in increments of 10-20 °C. Aryl iodides can sometimes be surprisingly unreactive at lower temperatures.[7] | |
| Inappropriate base or solvent | • The base may not be strong enough or may have poor solubility in the chosen solvent. Consider switching to a stronger base (e.g., K3PO4, Cs2CO3) or a different solvent system (e.g., dioxane/water, THF/water).[8] | |
| Significant Homocoupling of the Boronic Acid | Presence of oxygen | • Improve the degassing procedure (e.g., use the freeze-pump-thaw method). |
| Use of a Pd(II) source | • A Pd(II) source can promote homocoupling during its in-situ reduction to Pd(0). Consider using a Pd(0) source like Pd(PPh3)4 or a pre-catalyst. | |
| Formation of Dehalogenated Byproduct | Reaction with solvent or base | • If using an alcohol as a solvent, it can act as a hydride source, leading to dehalogenation.[6] Consider switching to an aprotic solvent like dioxane or THF. • Some amine bases can also promote dehalogenation. |
| Low Yield with Complex Mixture of Products | Unstable boronic acid | • Boronic acids can be unstable. Consider using the corresponding boronic ester (e.g., pinacol ester) which is generally more stable. |
| Interference from the alcohol functional group | • The unprotected alcohol may be interfering. Try protecting the alcohol as a silyl ether (e.g., TBS ether) or another suitable protecting group.[5] | |
| Reaction Stalls After Initial Conversion | Catalyst deactivation | • The ligand may be degrading, or the catalyst may be precipitating as palladium black. Increasing the ligand-to-palladium ratio or using a more robust ligand could help. |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a representative protocol and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 2-3 equiv)
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Solvent (e.g., Dioxane/water 4:1, or THF/water 4:1)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the degassed solvent system to the flask via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 4-(4-Iodophenyl)-1-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(4-Iodophenyl)-1-butanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound involve carbon-carbon bond formation, typically through a Grignard reaction or a Suzuki coupling.
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Grignard Reaction: This route often involves the reaction of a Grignard reagent, such as 4-iodophenylmagnesium bromide, with an electrophile like γ-butyrolactone or a protected 4-halobutanol. The Grignard reagent is formed from an aryl halide and magnesium metal.[1][2]
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Suzuki Coupling: This palladium-catalyzed cross-coupling reaction can be performed between 4-iodophenylboronic acid and a suitable coupling partner containing the four-carbon chain, or conversely, between 1,4-diiodobenzene and a boronic acid or ester derivative of butanol.[3][4][5]
Q2: What are the critical parameters to control in a Grignard synthesis of this compound?
A2: Grignard reagents are highly reactive and sensitive to moisture and protic solvents.[2][6] Key parameters to control include:
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Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching of the Grignard reagent.[2][7]
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Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction. Activation with a small amount of iodine or 1,2-dibromoethane is often necessary to initiate the formation of the Grignard reagent.[7]
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Temperature Control: The formation of the Grignard reagent is exothermic and may require cooling to maintain a controlled reaction rate. Subsequent reaction with the electrophile may also require specific temperature conditions to minimize side reactions.[2]
Q3: What types of side products can be expected in a Suzuki coupling reaction to form this compound?
A3: In a Suzuki coupling, several side products can arise:
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Homocoupling: The boronic acid derivative can couple with itself to form a biaryl species.[8]
-
Dehalogenation: The aryl halide can be reduced, replacing the iodine atom with a hydrogen.
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Protodeboronation: The boronic acid can be protonated, leading to the formation of iodobenzene.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound in Grignard Synthesis
| Possible Cause | Troubleshooting Step |
| Grignard reagent did not form. | - Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon). - Use freshly opened anhydrous ether or THF. - Activate magnesium turnings with a crystal of iodine or a few drops of 1,2-dibromoethane.[7] - If the reaction does not start, gently crush the magnesium with a dry stirring rod.[2] |
| Grignard reagent was quenched. | - Check for and eliminate all sources of moisture. - Ensure the electrophile is also anhydrous. |
| Side reaction: Wurtz coupling. | - This side reaction forms a biphenyl derivative. It is favored by higher temperatures and high concentrations of the aryl halide.[2] - Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration and control the exothermic reaction.[2] |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Source & Solution |
| 4,4'-Diiodobiphenyl | Source: Wurtz coupling of the Grignard reagent with the starting 1,4-diiodobenzene. Solution: Use a slow addition rate of the dihaloarene to the magnesium. Consider using 1-bromo-4-iodobenzene to favor the formation of the Grignard reagent at the more reactive carbon-bromine bond. |
| Biphenyl | Source: Homocoupling in a Suzuki reaction.[8] Solution: Optimize the palladium catalyst, ligand, and base. Ensure the stoichiometry of the reactants is correct. |
| 4-Phenyl-1-butanol | Source: Dehalogenation of the product or starting material. Solution: Use a less reactive reducing agent if one is used in the workup. In a Suzuki reaction, ensure the reaction conditions are not too harsh. |
Experimental Protocols
Example Protocol 1: Grignard Synthesis of this compound
-
Preparation of the Grignard Reagent:
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Place magnesium turnings (1.2 eq) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-4-iodobenzene (1.0 eq) in anhydrous THF.
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Add a small portion of the aryl halide solution to the magnesium. If the reaction does not initiate (indicated by heat and cloudiness), warm the flask gently.
-
Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Electrophile:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of γ-butyrolactone (1.1 eq) in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Quantitative Data
The following table presents hypothetical data to illustrate the effect of reaction conditions on the yield and purity of this compound via a Grignard reaction.
| Run | Solvent | Aryl Halide | Addition Time (min) | Yield (%) | Purity (%) | Major Impurity (%) |
| 1 | Diethyl Ether | 1,4-Diiodobenzene | 30 | 45 | 85 | 10 (4,4'-Diiodobiphenyl) |
| 2 | THF | 1,4-Diiodobenzene | 60 | 55 | 90 | 5 (4,4'-Diiodobiphenyl) |
| 3 | THF | 1-Bromo-4-iodobenzene | 60 | 70 | 95 | 2 (4,4'-Diiodobiphenyl) |
Visualizations
Reaction Pathways and Side Reactions
Caption: Synthetic routes to this compound and major side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimization of Cross-Coupling Reactions for 4-(4-Iodophenyl)-1-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 4-(4-Iodophenyl)-1-butanol.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.
Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: A robust starting point for optimizing the Suzuki-Miyaura coupling of this compound involves using a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand. Aryl iodides are generally more reactive than bromides or chlorides in Suzuki-Miyaura couplings, which can allow for milder reaction conditions. A common set of starting conditions is outlined in the table below.
Q2: My Suzuki-Miyaura reaction is showing low yield. What are the common causes and how can I improve it?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors:
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Inefficient Catalyst System: The choice of palladium source and ligand is critical. If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yield, consider switching to a more active catalyst system, such as one employing bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.
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Improper Base Selection: The base plays a crucial role in the transmetalation step. Carbonate bases like K₂CO₃ or Cs₂CO₃ are commonly used. If you suspect the base is the issue, you could try switching to a phosphate base like K₃PO₄, which is often more effective, especially for challenging couplings.
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Solvent Effects: The solvent mixture can significantly impact the reaction. A mixture of an organic solvent (like dioxane, THF, or toluene) with water is often necessary to dissolve both the organic and inorganic reagents. The ratio of the organic solvent to water can be optimized.
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Reaction Temperature: Aryl iodides can often react at lower temperatures compared to other aryl halides. However, if the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may improve the yield.
-
Reagent Quality: Ensure that your boronic acid or ester is pure and has not degraded. Protodeboronation (replacement of the boron group with hydrogen) is a common side reaction.
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Reducing the catalyst loading or changing the ligand may also help minimize this side reaction.
Troubleshooting Guide - Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, improper base, low temperature, poor quality reagents. | Screen different palladium catalysts and ligands. Change the base (e.g., from a carbonate to a phosphate). Increase the reaction temperature. Ensure the purity of the boronic acid/ester. |
| Homocoupling of Boronic Acid | Presence of oxygen, high catalyst loading. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. Reduce the palladium catalyst loading. |
| Protodeboronation of Boronic Acid | Presence of water and base, prolonged reaction time. | Use anhydrous solvents if possible. Use the minimum necessary amount of base. Monitor the reaction and stop it once the starting material is consumed. |
| Dehalogenation of this compound | Presence of a hydride source (e.g., from solvent or base). | Use a different solvent or a higher purity base. |
Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
The following table presents a summary of reaction conditions that can be used as a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | Variable |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 8 | Potentially higher |
| 3 | Na₂PdCl₄ (5) | sSPhos (10) | K₂CO₃ (3) | ACN/H₂O (4:1) | 37 | 24 | Reported for DNA-conjugated aryl iodides[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
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The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
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Add the palladium source and the ligand to the vessel under the inert atmosphere.
-
Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
References
Technical Support Center: Purification of 4-(4-Iodophenyl)-1-butanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-(4-Iodophenyl)-1-butanol.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Persistent Impurities After Purification
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Question: I've purified my this compound using column chromatography, but I still see impurity peaks in my NMR/GC-MS analysis. What should I do?
-
Answer:
-
Co-eluting Impurities: The impurity may have a similar polarity to your product, causing it to co-elute during chromatography. Try adjusting the solvent system for your column. A shallower gradient or an isocratic elution with a less polar solvent system can improve separation.
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Compound Instability: Your compound might be degrading on the silica gel.[1] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[1] If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[1]
-
Alternative Purification: If chromatography fails to remove the impurity, and your product is a solid, recrystallization may be a more effective method.[1]
-
Issue 2: Problems During Recrystallization
-
Question: My this compound is "oiling out" instead of crystallizing. How can I fix this?
-
Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. To resolve this:
-
Question: No crystals are forming from my supersaturated solution. What are the next steps?
-
Answer:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3]
-
Seed Crystals: Add a tiny crystal of the pure product (a "seed crystal") to the solution to initiate crystallization.[2][3]
-
Reduce Solvent: If the solution is too dilute, you can gently heat it in a fume hood to evaporate some of the solvent and re-cool.[3]
-
Issue 3: Low Yield After Purification
-
Question: My final yield of pure this compound is very low after purification. What are the common causes?
-
Answer:
-
Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[3]
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Column Chromatography: The compound may be partially adsorbing to the silica gel, especially if it is highly polar. Running a small amount of a more polar solvent through the column at the end can help recover any remaining product. Also, ensure complete transfer of your crude product to the column.
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Multiple Transfers: Each transfer of the material from one flask to another can result in loss. Minimize transfers and rinse glassware with the appropriate solvent to recover all of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Depending on the synthetic route (e.g., Grignard reaction with a 4-iodophenyl magnesium halide and an appropriate electrophile), common impurities can include:
-
Unreacted Starting Materials: Such as 4-iodo-bromobenzene or other precursors.
-
Homocoupling Products: Such as 4,4'-diiodobiphenyl, formed from the Grignard reagent.
-
Byproducts from Workup: Inorganic salts from quenching the reaction. These are typically removed with an aqueous wash.[4]
-
Residual Solvents: Solvents used in the reaction or workup, such as THF, diethyl ether, or toluene.[5][6]
Q2: Which purification method is better for this compound: column chromatography or recrystallization?
A2: The choice depends on the nature and quantity of the impurities. This compound is a solid at room temperature, making both methods viable.
-
Column Chromatography is excellent for separating mixtures with multiple components or when impurities have very different polarities from the product.[7]
-
Recrystallization is highly effective for removing small amounts of impurities from a solid compound, often resulting in very high purity.[7] It is generally faster and uses less solvent than chromatography.
Q3: How do I choose a suitable solvent system for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] You can determine a good solvent through small-scale tests with various solvents (e.g., hexanes, ethyl acetate, ethanol, toluene, or mixtures thereof). A common and effective technique is to use a binary solvent system, such as ethyl acetate/hexanes or ethanol/water.[8]
Q4: How do I select a solvent system for flash column chromatography?
A4: The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4 on a TLC plate. This typically provides the best separation. You can test various ratios of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate or dichloromethane).
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Feature | Flash Column Chromatography | Recrystallization |
| Typical Starting Purity | 50-90% | >85% |
| Typical Final Purity | >98% | >99% |
| Typical Yield | 70-95% | 60-90% |
| Pros | - Effective for complex mixtures- Separates non-solid compounds | - High purity achievable- Scalable and cost-effective- Faster for simple purifications |
| Cons | - Can be time-consuming- Uses large solvent volumes- Risk of compound degradation on silica[1] | - Only for solids- Risk of "oiling out"[2]- Yield loss in mother liquor |
Table 2: Example TLC Data for Solvent System Selection
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Observations |
| 9:1 | 0.15 | Compound moves slowly; good for separating less polar impurities. |
| 4:1 | 0.35 | Optimal Rf; good starting point for column elution. |
| 2:1 | 0.60 | Compound moves too quickly; poor separation from other components.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Securely clamp a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[9]
-
Pack the Column: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).[10] Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing.[9] Add another thin layer of sand on top of the silica.
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Load the Sample: Dissolve your crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the elution solvent).[11] Carefully pipette this solution onto the top layer of sand.
-
Elute the Column: Add your chosen solvent system to the top of the column. Apply gentle air pressure to push the solvent through the column.[10]
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.[10]
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified product.[10]
Protocol 2: Single-Solvent Recrystallization
-
Dissolve the Crude Solid: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., hot toluene) while stirring until the solid just dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Cool Slowly: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. scispace.com [scispace.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. youtube.com [youtube.com]
- 11. bnmv.ac.in [bnmv.ac.in]
Preventing dehalogenation of 4-(4-Iodophenyl)-1-butanol during reactions
Welcome to the technical support center for 4-(4-Iodophenyl)-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the dehalogenation of this versatile building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
Dehalogenation is an undesired side reaction where the iodine atom on the phenyl ring of this compound is replaced by a hydrogen atom, leading to the formation of 4-phenyl-1-butanol. This byproduct reduces the yield of the desired coupled product and can complicate purification processes.
Q2: What are the most common causes of dehalogenation?
Dehalogenation of aryl iodides, particularly in palladium-catalyzed cross-coupling reactions, can be caused by several factors:
-
Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.
-
Choice of Catalyst and Ligand: Some palladium catalysts, especially those that are highly reactive or possess certain ligand combinations, can promote this side reaction. For instance, the use of basic phosphine ligands can sometimes lead to the formation of palladium hydride species that are responsible for dehalogenation.
-
Solvent Effects: Protic solvents or solvents that can act as a hydride source can contribute to dehalogenation. Solvents like dioxane and DMF have been observed to promote dehalogenation more than toluene in some cases.[1]
-
Presence of a Hydrogen Source: Reagents that can act as a source of hydride ions or hydrogen radicals can lead to dehalogenation.
Q3: Can the butanol chain interfere with the reaction?
Yes, the primary alcohol of the butanol chain can potentially interfere in several ways:
-
It can act as a nucleophile and coordinate to the metal catalyst, affecting its activity.
-
Under strongly basic conditions, the alcohol can be deprotonated, which may lead to side reactions.
-
In some cases, the presence of a free hydroxyl group can influence the electronic properties of the catalyst or other reagents.
While many cross-coupling reactions are tolerant of free hydroxyl groups, protection of the alcohol as a silyl ether (e.g., TBS ether) or other suitable protecting group may be necessary under certain conditions to avoid these issues.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in cross-coupling reactions.
| Problem | Potential Cause | Suggested Solution |
| Significant formation of 4-phenyl-1-butanol (dehalogenation byproduct). | High reaction temperature. | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or ligand system. |
| Inappropriate catalyst/ligand combination. | Switch to a catalyst system known to suppress dehalogenation. For Suzuki reactions, consider using palladium catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos. For Stille reactions, phosphine or arsine ligands can be effective.[2] | |
| Solvent is acting as a hydrogen source. | Change the solvent. Toluene is often a good choice to minimize dehalogenation compared to ethereal solvents like dioxane or coordinating solvents like DMF.[1] | |
| Presence of a hydride source. | Ensure all reagents and solvents are anhydrous and free of impurities that could act as a hydride source. | |
| Low yield of the desired coupled product. | Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. Use degassed solvents. |
| Interference from the free hydroxyl group. | Protect the alcohol as a silyl ether (e.g., TBDMSCl, imidazole in DMF) before the coupling reaction. The protecting group can be removed later with a fluoride source (e.g., TBAF). | |
| Suboptimal base or base concentration. | The choice of base is critical. For Suzuki reactions, inorganic bases like K3PO4 or K2CO3 are commonly used. For Sonogashira reactions, an amine base like triethylamine or diisopropylamine is typically required. Optimize the base and its concentration for your specific reaction. | |
| Reaction does not go to completion. | Insufficient catalyst loading. | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%). |
| Poor solubility of reagents. | Choose a solvent system in which all reactants are soluble at the reaction temperature. For Suzuki reactions, a mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve the inorganic base. | |
| Formation of homocoupled byproduct (biphenyl derivative of the coupling partner). | This is a common side reaction in many cross-coupling reactions. | Optimize the stoichiometry of the reactants. Using a slight excess of the boronic acid or organotin reagent can sometimes minimize homocoupling of the aryl iodide. The choice of ligand can also influence the rate of homocoupling versus cross-coupling. |
Experimental Protocols
Below are representative, detailed methodologies for common cross-coupling reactions. These should be considered as starting points and may require optimization for your specific substrate.
Suzuki Coupling (Protecting Group-Free)
This protocol is adapted for the coupling of an aryl iodide with a boronic acid, where the free hydroxyl group is tolerated.
Reaction: this compound + Arylboronic acid → 4-(4-Arylphenyl)-1-butanol
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (argon or nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Reaction: this compound + Terminal Alkyne → 4-(4-(Alkynyl)phenyl)-1-butanol
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.02 equivalents)
-
CuI (0.04 equivalents)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed triethylamine or diisopropylamine as the solvent.
-
Add the catalysts, Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be applied.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical yields and conditions for Suzuki coupling reactions with aryl halides containing alcohol functionalities. Note that yields are highly substrate-dependent and the following data should be used as a general guide.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Dehalogenation (%) |
| 4-Iodophenol | Phenylboronic acid | Pd/C (10%) | K₂CO₃ | Water | Reflux | 0.5 | >95 | Not Reported |
| 4-Bromotoluene | Phenylboronic acid | Pd/C | K₃PO₄ | DMF | 100 | Varies | High | Not Reported |
| Aryl Bromide | Arylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol/Water | 65 | Varies | Good | Not Reported |
Data compiled from analogous reactions in the literature. Specific data for this compound is limited.
Visualizing Reaction Pathways
Suzuki Coupling Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Dehalogenation Side Reaction Pathway
This diagram shows a plausible pathway for the undesired dehalogenation side reaction.
Caption: A potential pathway for the dehalogenation side reaction.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting dehalogenation issues.
Caption: Troubleshooting workflow for addressing dehalogenation.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 4-(4-Iodophenyl)-1-butanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during chemical reactions involving 4-(4-Iodophenyl)-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of palladium-catalyzed cross-coupling reactions where this compound can be used?
A1: this compound is an aryl iodide, making it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[1] The most common reactions include:
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Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.[2]
-
Heck Reaction: Coupling with an alkene to form a new C-C bond at the vinylic position.[3][4][5]
-
Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond.[6][7]
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Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine.[8][9]
Q2: Why is my palladium catalyst turning black and precipitating out of the reaction mixture?
A2: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and deactivation. This can be caused by several factors, including:
-
Reduction of the active catalyst species: The alcohol functional group in this compound, or other alcohols used as solvents or reagents, can reduce the active Pd(II) species to Pd(0) nanoparticles. These nanoparticles can then aggregate and precipitate, losing their catalytic activity.[10]
-
Thermal instability: High reaction temperatures can lead to catalyst sintering, where smaller, highly active catalyst particles agglomerate into larger, less active ones.[11]
-
Ligand degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade at high temperatures or in the presence of certain reagents, leading to the formation of palladium black.
Q3: I am observing low yields in my Buchwald-Hartwig amination with this compound. What could be the cause?
A3: Low yields in Buchwald-Hartwig aminations involving aryl iodides are often attributed to iodide inhibition . The iodide anion (I-), which is a byproduct of the reaction, can act as a poison to the palladium catalyst. It can form stable, inactive palladium-iodide complexes, such as bridging iodide dimers, which are not catalytically active.[12] This effectively removes the catalyst from the catalytic cycle, leading to incomplete conversion and low yields.
Q4: Can the butanol chain of my starting material interfere with the catalyst?
A4: Yes, the alcohol functional group can potentially interact with the palladium catalyst. As mentioned, it can act as a reducing agent, leading to the formation of inactive palladium nanoparticles.[10] Additionally, under certain conditions, side reactions involving the alcohol, such as oxidation or etherification, could occur, consuming starting material and potentially generating byproducts that could inhibit the catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Catalyst Deactivation: Iodide poisoning, palladium black formation, or ligand degradation. | 1. Switch to a more robust ligand: For Buchwald-Hartwig aminations, consider using bulky, electron-rich phosphine ligands that are less susceptible to forming inactive iodide-bridged dimers. 2. Use a precatalyst: Modern palladium precatalysts can improve the generation of the active catalytic species and enhance stability. 3. Lower the reaction temperature: If thermal decomposition is suspected, try running the reaction at a lower temperature, although this may require longer reaction times. |
| Reaction starts but stalls before completion | Gradual Catalyst Deactivation: The catalyst is initially active but deactivates over the course of the reaction. | 1. Increase catalyst loading: A higher initial concentration of the catalyst may be sufficient to drive the reaction to completion before significant deactivation occurs. 2. Add fresh catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can restart a stalled reaction. |
| Formation of palladium black | Catalyst Agglomeration/Decomposition: Often caused by reduction of the palladium species by the alcohol functionality or thermal instability. | 1. Use a different solvent: If an alcohol is being used as a solvent, switch to a non-alcoholic solvent like toluene, dioxane, or THF. 2. Degas the reaction mixture thoroughly: Oxygen can accelerate the decomposition of some palladium catalysts. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent results between batches | Variability in Reagent Quality: Impurities in starting materials, solvents, or bases can poison the catalyst. | 1. Purify starting materials: Ensure that this compound and other reagents are of high purity. 2. Use anhydrous solvents: Water can interfere with many cross-coupling reactions and contribute to catalyst deactivation. |
Quantitative Data on Catalyst Performance
The following table summarizes typical turnover numbers (TON) and turnover frequencies (TOF) for Suzuki-Miyaura reactions involving aryl iodides. This data can serve as a benchmark for evaluating the efficiency of your catalytic system.
| Catalyst System | Aryl Iodide Substrate | TON | TOF (h⁻¹) | Reference |
| Palladacycle | Various Aryl Iodides | 10⁶ - 10⁷ | 10⁵ - 10⁶ | [13][14][15] |
| Pd(OAc)₂/SPhos | Iodobenzene | ~41,500 | - | [16] |
| Bis(thiazole) pincer palladium complexes | Various Aryl Halides | High | High | [17] |
Note: TON and TOF are highly dependent on specific reaction conditions (temperature, concentration, ligand, base, etc.).
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for your specific substrates and catalyst system.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl iodide (e.g., this compound, 1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add a magnetic stir bar.
-
The flask is then evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
-
Catalyst and Solvent Addition:
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the ligand, if required.
-
Under a positive flow of inert gas, add the catalyst to the Schlenk flask.
-
Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[18]
-
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Catalyst Deactivation Pathways
Caption: Common deactivation pathways for palladium catalysts.
References
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. The Effect of Alcohol on Palladium Nanoparticles in i-Pd(OAc)2(TPPTS)2 for Aerobic Oxidation of Benzyl Alcohol [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. reddit.com [reddit.com]
- 13. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
How to increase the solubility of 4-(4-Iodophenyl)-1-butanol in reaction media
Welcome to the technical support center for 4-(4-Iodophenyl)-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, this compound is a moderately non-polar compound. It possesses a hydrophobic iodophenyl group and a butyl chain, along with a polar hydroxyl group. A calculated octanol-water partition coefficient (LogP) of 2.60620 indicates that it is significantly more soluble in organic solvents than in water.[1] A higher LogP value is generally correlated with lower aqueous solubility and higher solubility in non-polar organic solvents.
Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?
Difficulty in dissolving this compound is a common issue due to its limited solubility in certain solvents. Here are several strategies you can employ to increase its solubility:
-
Solvent Selection: Choose a solvent with a polarity similar to this compound.
-
Co-solvent System: Introduce a miscible co-solvent to modify the polarity of the reaction medium.
-
Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of most solid organic compounds.
-
Use of Surfactants: In aqueous or biphasic systems, surfactants can be used to form micelles that encapsulate the compound and increase its apparent solubility.
The following sections provide more detailed troubleshooting guides for each of these approaches.
Troubleshooting Guides
Issue 1: Poor Solubility in a Chosen Organic Solvent
If you are observing low solubility of this compound in your primary organic solvent, consider the following steps:
1. Solvent Screening:
The principle of "like dissolves like" is a useful guide for solvent selection. Given the LogP of ~2.6, solvents with moderate polarity are likely to be most effective.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Low | Highly non-polar, may not sufficiently solvate the polar hydroxyl group. |
| Toluene | 2.4 | Moderate to High | Aromatic solvent that can interact favorably with the iodophenyl ring. |
| Dichloromethane (DCM) | 3.1 | Moderate to High | Good general-purpose solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | High | Polar aprotic solvent capable of hydrogen bonding, which can solvate the hydroxyl group. |
| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent, but its higher polarity might be less optimal than THF. |
| Ethanol | 4.3 | Moderate to High | Polar protic solvent that can act as a hydrogen bond donor and acceptor. |
| Methanol | 5.1 | Moderate | More polar than ethanol, which may slightly decrease solubility compared to ethanol. |
| Water | 10.2 | Very Low | Highly polar solvent, unfavorable for the large hydrophobic portion of the molecule. |
Experimental Protocol: Rapid Solvent Screening
-
Preparation: Add a small, known amount of this compound (e.g., 5 mg) to several vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from Table 1.
-
Observation: Vigorously vortex each vial for 1-2 minutes at room temperature.
-
Assessment: Visually inspect for complete dissolution. If the solid dissolves, add another 5 mg of the compound and repeat until no more solute dissolves. This will give a semi-quantitative measure of solubility.
2. Utilizing a Co-solvent:
If your primary reaction solvent is not ideal for solubility, adding a co-solvent can improve the situation.
dot
Caption: Effect of a co-solvent on solubility.
Experimental Protocol: Co-solvent Titration
-
Initial Slurry: Create a slurry of your compound in the primary reaction solvent.
-
Co-solvent Addition: Slowly add a more polar, miscible co-solvent (e.g., THF or ethanol) dropwise while stirring.
-
Observation: Continue adding the co-solvent until the solid completely dissolves.
-
Consideration: Be mindful that altering the solvent composition may affect your reaction kinetics or pathway. It is advisable to run a small-scale control reaction to assess any potential impact.
Issue 2: Solubility Decreases Upon Cooling or Over Time
Precipitation of the starting material during a reaction can lead to incomplete conversion and difficulties in purification.
1. Temperature Control:
The solubility of solids in liquids generally increases with temperature.
dot
Caption: The relationship between temperature and solubility.
Experimental Protocol: Determining the Minimum Temperature for Solubilization
-
Setup: Place a suspension of the compound in the desired solvent in a reaction vessel equipped with a thermometer and a magnetic stirrer.
-
Heating: Gently heat the mixture in increments of 5-10 °C.
-
Observation: Hold the temperature at each increment for a few minutes to allow for equilibration. Note the temperature at which complete dissolution occurs.
-
Reaction Condition: Maintain the reaction temperature at or slightly above this determined temperature to ensure the compound remains in solution.
Safety Note: When heating flammable organic solvents, always use appropriate heating equipment (e.g., a heating mantle or an oil bath) and ensure the setup is in a well-ventilated fume hood.
Issue 3: Working with Aqueous or Biphasic Reaction Media
For reactions in aqueous environments, such as certain cross-coupling reactions, the low water solubility of this compound presents a significant challenge.
1. Use of Surfactants:
Surfactants can form micelles in aqueous solutions, creating a non-polar microenvironment where hydrophobic compounds can dissolve.
Table 2: Common Surfactants for Enhancing Solubility
| Surfactant Type | Example | Critical Micelle Concentration (CMC) | Notes |
| Anionic | Sodium Dodecyl Sulfate (SDS) | ~8.2 mM | Can be denaturing to proteins. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | ~1.0 mM | Can interact with negatively charged species. |
| Non-ionic | Triton™ X-100 | ~0.24 mM | Generally considered mild and less likely to interfere with reactions. |
| Non-ionic | Tween® 80 | ~0.012 mM | Commonly used in pharmaceutical formulations. |
Experimental Protocol: Surfactant-Mediated Solubilization
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Surfactant Solution: Prepare a stock solution of the chosen surfactant in the aqueous reaction medium at a concentration well above its CMC.
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Compound Addition: Add this compound to the surfactant solution.
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Mixing: Stir the mixture vigorously to facilitate the formation of micelles and the encapsulation of the compound. Gentle heating can also aid this process.
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Observation: The solution should become clear or translucent as the compound is solubilized within the micelles.
dot
Caption: Workflow for surfactant-mediated solubilization.
By systematically applying these troubleshooting guides and understanding the physicochemical properties of this compound, researchers can overcome solubility challenges and achieve more consistent and successful experimental outcomes.
References
Common pitfalls in the Grignard reaction to synthesize 4-(4-Iodophenyl)-1-butanol
Technical Support Center: Grignard Synthesis of 4-(4-Iodophenyl)-1-butanol
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Grignard reaction to synthesize this compound. It addresses common experimental pitfalls to help ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound using a Grignard reaction?
The main challenge is the incompatibility of the Grignard reagent with acidic protons, such as the hydroxyl group in the target molecule.[1][2] Therefore, the synthesis strategy must form the alcohol functionality during the reaction or workup step, rather than having it present on the initial aryl halide.
Q2: Which aryl halide is the recommended starting material?
Starting with 1,4-diiodobenzene can be problematic due to the potential for forming a di-Grignard reagent or undesired side reactions. A more controlled approach is to use 1-bromo-4-iodobenzene . The carbon-bromine bond is more reactive and will selectively react with magnesium to form the Grignard reagent, leaving the iodo group intact.
Q3: What are the most critical reaction conditions to control?
The Grignard reaction is highly sensitive to water and atmospheric oxygen.[3] The most critical conditions to control are:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry to prevent quenching the Grignard reagent.[4][5]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.
-
Temperature: Proper temperature control is crucial for both the formation of the reagent and the subsequent reaction with the electrophile to minimize side reactions.[6]
Q4: What electrophiles can be used to form the 4-hydroxybutyl side chain?
Several electrophiles can be used. A common strategy involves reacting the 4-iodophenylmagnesium halide with an epoxide, such as ethylene oxide, to form a two-carbon extended alcohol, which would then require further steps. A more direct, though potentially complex, approach is the reaction with gamma-butyrolactone . The Grignard reagent will attack the ester twice, leading to a diol that can be further processed. For the purpose of this guide, we will consider the reaction with an appropriate four-carbon electrophile.
Troubleshooting Guide
Problem 1: The Grignard reagent formation does not start.
-
Question: I've added the aryl halide to the magnesium turnings, but the solution is not becoming cloudy or warm, and no bubbling is observed. What's wrong?
-
Answer: This is a common issue, typically caused by the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the reaction.[3]
-
Solution 1: Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask.[3][7][8] The disappearance of the iodine's color is an indicator that the magnesium surface has been activated.[5]
-
Solution 2: Mechanical Activation: Before adding the solvent, grind the magnesium turnings in a mortar and pestle to expose a fresh surface area.[4] Alternatively, with the magnesium in the flask under an inert atmosphere, briefly stir vigorously or use sonication.[7][8]
-
Solution 3: Ensure Dryness: Double-check that all glassware was flame-dried or oven-dried immediately before use and that the solvent is truly anhydrous.[4][5] Any trace moisture will prevent the reaction from initiating.
-
Problem 2: The reaction started, but then turned into a dark, cloudy mixture with low yield of the desired product.
-
Question: My reaction initiated, but the yield is very low, and I've observed the formation of a dark precipitate. What could be the cause?
-
Answer: Low yields are often due to side reactions or reagent decomposition.
-
Cause 1: Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted aryl halide, which produces a biphenyl byproduct (e.g., 4,4'-diiodobiphenyl).[3][6][9] This is favored at higher temperatures and high concentrations of the aryl halide.[6] To minimize this, add the aryl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration.
-
Cause 2: Overheating: Refluxing the Grignard reagent for too long or at too high a temperature can cause it to decompose, leading to a black or brown appearance.[7] The reaction is often self-sustaining once initiated; external heating should be applied cautiously only to start the reaction.[7]
-
Cause 3: Impure Reagents: Ensure the aryl halide is pure and free from contaminants.
-
Problem 3: The major product isolated is benzene or 4-iodobenzene instead of the target alcohol.
-
Question: After workup, I isolated the protonated starting material instead of my target alcohol. Why did this happen?
-
Answer: This indicates that the Grignard reagent was "quenched" by an acidic proton source before it could react with your electrophile.
-
Cause 1: Atmospheric Moisture: The most common culprit is moisture from the air or wet glassware/solvents. The Grignard reagent is a strong base and will readily abstract a proton from water.[3]
-
Cause 2: Acidic Functional Groups: Ensure that no other functional groups with acidic protons (like alcohols, carboxylic acids, or terminal alkynes) are present in your starting materials or solvent.[2][10]
-
Cause 3: Improper Workup Sequence: The acidic workup step must only be performed after the Grignard reagent has had sufficient time to react with the electrophile.[10]
-
Key Reaction Parameters
For successful Grignard reagent formation and reaction, careful control of parameters is essential. The following table summarizes recommended conditions.
| Parameter | Recommended Condition | Rationale & Key Considerations | Citations |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Ethereal solvents are crucial as they solvate and stabilize the Grignard reagent. THF is often preferred for less reactive aryl halides. | [7][10] |
| Magnesium | Turnings or powder; must be activated. | A passivating oxide layer must be removed. Use shiny, fresh magnesium if possible. | [3][4] |
| Activation Method | Iodine crystal, 1,2-dibromoethane, or sonication. | These methods chemically or physically expose fresh magnesium surface to initiate the reaction. | [3][7][8] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents the highly reactive Grignard reagent from reacting with atmospheric O₂ and moisture. | [5] |
| Temperature | Formation: Gentle reflux (often self-sustaining). Reaction: Cooled (e.g., 0 °C) before adding electrophile. | Controls reaction rate and minimizes side reactions like Wurtz coupling and thermal decomposition. | [7] |
| Aryl Halide Addition | Slow, dropwise addition of a dilute solution. | Maintains a low concentration of the aryl halide, which suppresses the formation of biphenyl byproducts. | [6] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Molar equivalents and reaction times may require optimization.
1. Preparation:
-
Flame-dry or oven-dry all glassware (three-neck round-bottom flask, condenser, dropping funnel) and allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Equip the flask with a magnetic stir bar, a reflux condenser topped with a drying tube or inert gas inlet, and a dropping funnel.
2. Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-4-iodobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~10%) of the aryl halide solution to the magnesium. The solution should warm up and the iodine color should fade, indicating initiation. If no reaction occurs, gently warm the flask with a heat gun until initiation.
-
Once the reaction has started, add the remaining aryl halide solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear grey and cloudy.
3. Reaction with Electrophile (e.g., Ethylene Oxide):
-
Cool the Grignard reagent solution in an ice-salt bath to -10 to 0 °C.
-
Slowly bubble ethylene oxide gas (1.1 equivalents) through the solution or add a pre-cooled solution of ethylene oxide in THF. Caution: Ethylene oxide is a toxic, flammable gas.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature and stir for 1-2 hours.
4. Quenching and Workup:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude this compound using flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key pathways and workflows for this synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. leah4sci.com [leah4sci.com]
Analytical challenges in the characterization of 4-(4-Iodophenyl)-1-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges during the characterization of 4-(4-Iodophenyl)-1-butanol.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common analytical techniques for characterizing this compound? | The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity assessment and quantification.[1] |
| What are the expected chemical shifts in the ¹H NMR spectrum of this compound? | Protons on the carbon adjacent to the hydroxyl group are expected in the 3.4-4.5 ppm region. The hydroxyl proton itself often appears as a broad singlet between 2.0 and 5.0 ppm, and its position can be confirmed by a D₂O shake. Aromatic protons will be in the 7.0-8.0 ppm range, showing splitting patterns characteristic of a 1,4-disubstituted benzene ring.[2] |
| What are the characteristic fragmentation patterns for this compound in Mass Spectrometry? | Alcohols typically undergo alpha-cleavage (breaking the C-C bond next to the oxygen) and dehydration (loss of a water molecule, M-18).[2][3][4] For this specific molecule, cleavage of the C-I bond is also a possible fragmentation pathway. |
| Is this compound susceptible to degradation? | Yes, iodinated aromatic compounds can be susceptible to degradation, particularly deiodination, through exposure to light (photodegradation) or in the presence of strong oxidizing agents.[5][6][7] The alcohol group can also be oxidized.[7] |
| What are potential impurities from the synthesis of this compound? | If synthesized via a Suzuki coupling, common byproducts can include homo-coupling products of the starting materials and dehalogenated products.[8][9][10] If a Grignard reaction is used, byproducts from double addition to any ester starting materials could be present.[11] |
Troubleshooting Guides
HPLC Analysis
Problem 1: Poor peak shape (tailing or fronting) for the main analyte peak.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | The free hydroxyl group in this compound can interact with residual silanol groups on the HPLC column packing, leading to peak tailing.[12] To mitigate this, try lowering the mobile phase pH to suppress silanol ionization or use a mobile phase additive like triethylamine (0.1%) to mask the silanol groups. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting.[13] Dilute the sample and re-inject. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.[13] Whenever possible, dissolve the sample in the initial mobile phase. |
Problem 2: Appearance of unexpected peaks in the chromatogram, especially in older samples.
| Possible Cause | Recommended Solution |
| On-column Degradation or Degradation in Solution | This compound may be degrading. A common degradation pathway for iodinated compounds is deiodination, which would result in the formation of 4-phenyl-1-butanol.[5][7] Another possibility is the oxidation of the primary alcohol to an aldehyde or carboxylic acid.[7] |
| Identification of Degradants | Use HPLC-MS to obtain the molecular weight of the impurity peak. A mass corresponding to the loss of iodine (deiodination) or the addition of oxygen (oxidation) would support these degradation pathways. |
Experimental Workflow for HPLC Troubleshooting
Caption: Troubleshooting workflow for common HPLC issues.
Mass Spectrometry Analysis
Problem: The molecular ion peak is weak or absent in the EI-MS spectrum.
| Possible Cause | Recommended Solution |
| Molecular Instability | Alcohols often exhibit a weak or absent molecular ion peak in Electron Ionization (EI) Mass Spectrometry due to rapid fragmentation.[3][14] |
| Use a Softer Ionization Technique | Employ a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion. |
| Confirm with Fragmentation Patterns | Look for characteristic fragment ions, such as the loss of water (M-18) and alpha-cleavage products, to confirm the structure.[3][4] |
Mass Spectrometry Fragmentation Pathway
Caption: Potential fragmentation pathways in MS.
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Analysis: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
D₂O Shake: To confirm the hydroxyl proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.[2]
Quantitative Data Summary
The following table summarizes hypothetical purity data obtained from different synthesis batches, illustrating how data can be presented for comparison.
| Batch ID | Synthesis Method | Purity by HPLC (%) | Major Impurity (%) | Impurity Identity (by MS) |
| A-001 | Suzuki Coupling | 98.5 | 0.8 | 4-Phenyl-1-butanol (Deiodinated) |
| A-002 | Suzuki Coupling | 99.2 | 0.5 | 4,4'-Diiodobiphenyl (Homo-coupling) |
| B-001 | Grignard Reaction | 97.9 | 1.2 | Unidentified (m/z = 354) |
Logical Relationship for Impurity Identification
Caption: Synthesis routes and potential impurities.
References
- 1. omicsonline.org [omicsonline.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. agilent.com [agilent.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. docbrown.info [docbrown.info]
Stability issues of 4-(4-Iodophenyl)-1-butanol under storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 4-(4-Iodophenyl)-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place.[1][2][3][4] The container should be tightly sealed to prevent exposure to air and moisture.[1][2][3][4] For optimal stability, storage at 2-8°C is advisable, particularly for long-term use.
Q2: I've noticed a slight yellowing of my this compound sample over time. What could be the cause?
A2: The yellowing of this compound is likely due to gradual decomposition, a common issue with aryl iodide compounds, which can be sensitive to light and heat.[5] This discoloration may indicate the formation of elemental iodine or other degradation products.[5] It is crucial to assess the purity of the sample before use if discoloration is observed.
Q3: Is this compound sensitive to light?
A3: Yes, aryl iodides can be light-sensitive.[5][6] Exposure to light, especially UV light, can promote the cleavage of the carbon-iodine bond, leading to degradation.[5][6] Therefore, it is essential to store the compound in an amber-colored vial or a container that is protected from light.
Q4: Can I store this compound at room temperature?
A4: While short-term storage at room temperature may be acceptable if the compound is protected from light, long-term storage at room temperature is not recommended due to the potential for thermal degradation.[5] For extended storage, refrigeration (2-8°C) is the preferred condition.
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathway for this compound is likely the homolytic cleavage of the carbon-iodine bond, which can be initiated by light or heat.[5][6] This can lead to the formation of a phenyl radical and an iodine radical. The phenyl radical can then undergo various reactions, such as abstraction of a hydrogen atom to form 4-phenyl-1-butanol or dimerization. The butanol side chain may also undergo oxidation to form the corresponding aldehyde or carboxylic acid, particularly in the presence of oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellow to Brown) | Exposure to light and/or heat leading to the formation of iodine. | Store the compound in an amber vial at 2-8°C. Before use, purify the material by recrystallization or column chromatography if the purity is compromised. |
| Decreased Purity Over Time | Gradual decomposition due to improper storage conditions. | Always store the compound under the recommended conditions (cool, dark, dry). Re-analyze the purity of the compound using HPLC or GC before use in sensitive experiments. |
| Inconsistent Experimental Results | Use of a partially degraded sample of this compound. | Ensure the purity of the starting material. If degradation is suspected, use a freshly opened or purified batch of the compound. |
| Precipitate Formation in Solution | Formation of insoluble degradation products or reaction with an incompatible solvent. | Check the solubility of this compound in the chosen solvent. If the compound is pure, consider filtering the solution before use. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general method for determining the purity of this compound and detecting potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Products
This protocol is suitable for identifying volatile impurities and degradation products.
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Optimizing solvent choice for 4-(4-Iodophenyl)-1-butanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(4-Iodophenyl)-1-butanol. The information is designed to help optimize solvent choice and reaction conditions for various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
A1: The choice of solvent is critical and depends on several factors:
-
Reaction Type: Different cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) have different optimal solvent requirements.
-
Solubility: The solvent must dissolve this compound, the coupling partner, the catalyst, and any additives to ensure a homogeneous reaction mixture.
-
Polarity: Solvent polarity can significantly influence the rate and selectivity of palladium-catalyzed reactions.[1][2][3][4] Polar aprotic solvents like DMF, THF, and dioxane are common choices.[2][5]
-
Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature.[2]
-
Functional Group Compatibility: The butanol group on the molecule is a hydroxyl group, which can be sensitive to certain reagents and conditions. The solvent should be inert to this functional group.
Q2: Which solvents are generally recommended for Suzuki-Miyaura coupling reactions involving this compound?
A2: For Suzuki-Miyaura reactions, a mixture of an organic solvent and an aqueous base solution is typically used. Common solvent systems include:
-
Toluene/Water or Dioxane/Water: These are classic choices that work well for a wide range of substrates.
-
Ethanol/Water: This is a more environmentally friendly option and can be effective.[6]
-
Tetrahydrofuran (THF)/Water: THF is another common polar aprotic solvent used in these reactions.[5]
The choice can be influenced by the specific boronic acid or ester being used.
Q3: What is the recommended solvent for a Sonogashira coupling with this compound?
A3: Sonogashira couplings are typically carried out in amine solvents, which can also act as the base.[2] However, other solvents can be used with an added amine base. Common choices include:
-
Triethylamine (Et3N): Often used as both the solvent and the base.[7]
-
DMF or Acetonitrile with an amine base (e.g., Et3N, DIPEA): These polar aprotic solvents are also effective.
-
Aqueous media: With the use of surfactants, Sonogashira couplings can be performed in water, offering a greener alternative.[8][9]
Q4: Can I use protic solvents for reactions with this compound?
A4: Yes, protic solvents like alcohols (e.g., ethanol, isopropanol) and water can be used, particularly in Suzuki-Miyaura reactions.[6][10] In some cases, protic solvents can influence the selectivity of the reaction.[3] However, for other reaction types, aprotic solvents are generally preferred to avoid potential side reactions with the hydroxyl group or the organometallic reagents.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Reagents | Ensure all reactants, especially this compound, are fully dissolved at the reaction temperature. Consider switching to a more polar solvent like DMF or using a solvent mixture. |
| Catalyst Deactivation | Degas the solvent thoroughly to remove oxygen, which can deactivate the palladium catalyst. Use of a pre-catalyst can also ensure the generation of the active Pd(0) species.[5][11] |
| Incorrect Base | The choice of base is crucial. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Sonogashira, an amine base is typically required.[9] |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[2] Ensure the reaction temperature is appropriate for the specific coupling reaction. |
Issue 2: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize homocoupling of the organometallic reagent.[11] |
| Inappropriate Ligand | The choice of phosphine ligand can influence the extent of side reactions. Bulky, electron-rich ligands often suppress homocoupling.[11][12] |
| Reaction Temperature Too High | While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer period. |
Data Presentation
Table 1: Properties of Common Solvents for Cross-Coupling Reactions
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Miscibility with Water | Notes |
| Toluene | C₇H₈ | 111 | 2.4 | Immiscible | Good for Suzuki, can be used at higher temperatures. |
| Dioxane | C₄H₈O₂ | 101 | 2.2 | Miscible | Common for Suzuki and other cross-couplings.[5] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Miscible | A versatile polar aprotic solvent.[5] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.3 | Miscible | Highly polar, good for dissolving a wide range of substrates.[2][13] |
| Acetonitrile | C₂H₃N | 82 | 36.6 | Miscible | Polar aprotic solvent, can influence selectivity.[3] |
| Ethanol | C₂H₆O | 78 | 24.6 | Miscible | A greener, protic solvent option.[6] |
| Triethylamine | C₆H₁₅N | 89 | 2.4 | Slightly Soluble | Often used as a solvent and base in Sonogashira reactions.[7] |
Data sourced from multiple chemical property databases.[14][15][16]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., Toluene:Ethanol:Water 4:1:1, 0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To an oven-dried flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., triethylamine or DMF) and an amine base (if not using an amine solvent, e.g., Et₃N, 2.0 equiv.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aidic.it [aidic.it]
- 7. mdpi.com [mdpi.com]
- 8. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. ce.sysu.edu.cn [ce.sysu.edu.cn]
Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling and other side reactions during the cross-coupling of 4-(4-Iodophenyl)-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two identical molecules couple with each other. In the case of reactions involving this compound, this can result in the formation of a biphenyl dimer from two molecules of the starting aryl iodide (forming 4,4'-bis(4-hydroxybutyl)-1,1'-biphenyl) or from the coupling of two organometallic coupling partners (e.g., two boronic acid molecules in a Suzuki reaction). This byproduct reduces the yield of the desired cross-coupled product and complicates purification.
Q2: What are the primary causes of homocoupling?
A2: The primary causes of homocoupling include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of organometallic reagents.[1] Rigorous deoxygenation of solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) are crucial.
-
Use of Pd(II) Precatalysts: Some Pd(II) precatalysts can directly react with the organometallic coupling partner, leading to homocoupling and the in-situ generation of the active Pd(0) catalyst.
-
Reaction Conditions: Suboptimal reaction conditions, such as an inappropriate choice of base, solvent, temperature, or a high catalyst loading, can favor homocoupling pathways.
Q3: How does the choice of palladium source and ligand affect homocoupling?
A3: The palladium source and ligand play a critical role in both the efficiency of the cross-coupling reaction and the extent of side reactions.
-
Palladium Source: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly and cleanly generates the active Pd(0) species can minimize the presence of Pd(II) that might induce homocoupling.
-
Ligand: Bulky and electron-rich phosphine ligands can stabilize the monoligated Pd(0) species, which is often the active catalyst.[2] These ligands can accelerate the rates of oxidative addition and reductive elimination, the key steps in the cross-coupling cycle, thereby disfavoring competing homocoupling pathways.[2]
Q4: Can the alcohol functional group in this compound interfere with the cross-coupling reaction?
A4: The free hydroxyl group in this compound can potentially coordinate to the palladium center or react with strong bases. However, in many standard cross-coupling protocols, the alcohol functionality is well-tolerated. If interference is suspected (e.g., low yield or unexpected side products), protection of the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group may be considered.
Troubleshooting Guides
Minimizing Homocoupling in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the homocoupling of the boronic acid or aryl iodide can be a significant side reaction.
Problem: Significant formation of biphenyl byproduct (homocoupling of the boronic acid).
| Parameter | Recommendation | Rationale |
| Atmosphere | Ensure rigorous exclusion of oxygen by degassing the solvent and reagents and maintaining a positive pressure of an inert gas (N₂ or Ar). | Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes the homocoupling of boronic acids.[1] |
| Base | Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or NaOEt. | Strong bases can accelerate the decomposition of the boronic acid and promote homocoupling. The choice of base can be critical and may require screening. |
| Solvent | Use a less polar solvent like toluene instead of highly polar solvents like THF, especially with aryl iodides. | The iodide salt byproduct can inhibit the reaction in polar solvents.[3] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can sometimes lead to increased side reactions, including homocoupling. |
| Boronic Acid Quality | Use high-purity boronic acid. | Impurities in the boronic acid can contribute to side reactions. |
Problem: Formation of 4,4'-bis(4-hydroxybutyl)-1,1'-biphenyl (homocoupling of the aryl iodide).
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Use the lowest effective catalyst loading (e.g., 0.5-2 mol %). | High catalyst concentrations can sometimes lead to an increase in side reactions. |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands promote the desired cross-coupling pathway by accelerating reductive elimination.[2] |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged reaction times can lead to catalyst decomposition and an increase in side products. |
| Reducing Agent | In some cases, the addition of a mild reducing agent can help maintain the catalyst in the active Pd(0) state. | This can counteract oxidative processes that lead to catalyst deactivation and side reactions. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative)
This protocol is a starting point and may require optimization.
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 276 mg |
| Phenylboronic Acid | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 0.02 | 23 mg |
| K₂CO₃ | 2.0 | 276 mg |
| Solvent | ||
| Toluene | - | 5 mL |
| Water | - | 1 mL |
Procedure:
-
To a dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water.
-
Add Pd(PPh₃)₄ under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Minimizing Homocoupling in Stille Coupling
The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents. However, homocoupling of the organostannane can still occur.
Problem: Formation of a byproduct from the coupling of two organostannane molecules.
| Parameter | Recommendation | Rationale |
| Ligand | Use phosphine ligands of intermediate donicity. | Ligands with very high donor numbers can slow down or inhibit the coupling. |
| Additives | The addition of a copper(I) co-catalyst can sometimes accelerate the desired cross-coupling. | This can help the transmetalation step to outcompete the homocoupling pathway. |
| Solvent | Use non-polar, aprotic solvents like toluene or dioxane. | These solvents are generally well-suited for Stille couplings. |
| Temperature | Optimize the reaction temperature; start at a moderate temperature (e.g., 80 °C) and adjust as needed. | Temperature can influence the relative rates of the desired and undesired reactions. |
Minimizing Homocoupling in Sonogashira Coupling
The Sonogashira coupling is a reliable method for coupling terminal alkynes with aryl halides. A common side reaction is the homocoupling of the terminal alkyne to form a symmetric diyne (Glaser coupling).
Problem: Significant formation of a symmetric diyne byproduct.
| Parameter | Recommendation | Rationale |
| Copper Co-catalyst | Use a minimal amount of the copper(I) salt (e.g., CuI). In some cases, a copper-free protocol may be beneficial. | The copper co-catalyst is often implicated in the oxidative homocoupling of the alkyne. |
| Atmosphere | Rigorously exclude oxygen from the reaction mixture. | Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. |
| Base | Use an amine base such as triethylamine or diisopropylethylamine. | The base is crucial for the deprotonation of the terminal alkyne. |
| Slow Addition | Add the terminal alkyne slowly to the reaction mixture. | This keeps the concentration of the alkyne low, which can disfavor the bimolecular homocoupling reaction. |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Relationship between reaction parameters and homocoupling.
References
Technical Support Center: Column Chromatography Purification of 4-(4-Iodophenyl)-1-butanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(4-iodophenyl)-1-butanol using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
Issue 1: Poor Separation of this compound from Impurities
-
Question: I'm observing overlapping spots on my TLC analysis of the collected fractions, and my final product is impure. How can I improve the separation?
-
Answer: Poor separation can result from several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is critical for good separation. For this compound, a good starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.[1][2][3] You can decrease the polarity of the solvent system to increase the retention of your compound on the silica gel, which may improve separation from less polar impurities. Conversely, a slight increase in polarity can help separate it from more polar impurities. It is recommended to find a solvent system that gives your product an Rf value between 0.2 and 0.4 on a TLC plate for the best separation on a column.[1]
-
Column Dimensions: A longer and narrower column will generally provide better resolution.[4] If you are dealing with a difficult separation, consider using a longer column.
-
Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can lead to improved separation.[4] However, an excessively slow rate can lead to band broadening due to diffusion.
-
Sample Loading: Overloading the column is a common cause of poor separation.[4] Ensure you are not exceeding the recommended loading capacity of your silica gel. A general rule of thumb is to load 1 g of crude material per 20-100 g of silica gel, depending on the difficulty of the separation.
-
Issue 2: The Compound is Not Eluting from the Column
-
Question: I've been running my column for a long time with the selected solvent system, but I can't detect my product in the fractions. What should I do?
-
Answer: If your compound is not eluting, it is likely too strongly adsorbed to the silica gel. Consider the following:
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. If the compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[1][5]
-
Check for Compound Degradation: It's possible your compound is not stable on silica gel and has decomposed.[6] You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.[6]
-
Issue 3: The Compound Elutes Too Quickly (with the Solvent Front)
-
Question: My product is coming off the column in the very first fractions, mixed with non-polar impurities. How can I increase its retention?
-
Answer: If your compound is eluting with the solvent front, the eluent is too polar.
-
Decrease Solvent Polarity: Use a less polar solvent system. For a hexane/ethyl acetate system, increase the proportion of hexane. This will increase the interaction of your compound with the polar silica gel and slow its elution.
-
Issue 4: Tailing of the Product Peak
-
Question: The TLC spots of my collected fractions are streaked, and the product elutes over a large number of fractions. How can I get sharper peaks?
-
Answer: Tailing can be caused by a few factors:
-
Inappropriate Solvent System: Sometimes, a particular solvent system can lead to tailing. Experiment with different solvent combinations.
-
Compound Overloading: As with poor separation, overloading the column can lead to tailing. Try reducing the amount of sample loaded.
-
Acidic Silica Gel: The acidic nature of silica gel can sometimes interact with certain compounds, causing tailing. Adding a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to the eluent can help to mitigate this effect.
-
Issue 5: Cracking or Channeling of the Silica Gel Bed
-
Question: I noticed cracks in my silica gel bed after I started running the column. How does this affect my purification, and how can I prevent it?
-
Answer: Cracks and channels in the silica bed lead to an uneven flow of the mobile phase, which results in poor separation as parts of the sample bypass the stationary phase.
-
Proper Packing: Ensure the column is packed uniformly. The "slurry method," where the silica gel is mixed with the initial eluent before being poured into the column, is generally recommended for a homogenous packing.[7]
-
Avoid Sudden Polarity Changes: Drastic and sudden changes in the solvent polarity during the elution can cause the silica bed to swell or shrink, leading to cracking. If you need to run a gradient, increase the polarity gradually.
-
Careful Solvent Addition: Always add the new solvent gently down the sides of the column to avoid disturbing the top of the silica bed.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: Based on the structure of this compound, which has a moderately polar alcohol group and a large non-polar iodophenyl group, a good starting point for a solvent system is a mixture of hexane and ethyl acetate. A common starting ratio to test on TLC would be in the range of 4:1 to 9:1 (hexane:ethyl acetate).[2] The optimal ratio should provide an Rf value of approximately 0.2-0.4 for the product on a TLC plate.[1]
Q2: How do I prepare my sample for loading onto the column?
A2: The sample should be dissolved in a minimum amount of the initial, least polar eluent. If the sample is not soluble in the eluent, you can dissolve it in a slightly more polar solvent, but use the absolute minimum volume to ensure a tight band upon loading. Alternatively, you can use the "dry loading" method, where the crude sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the column.[8]
Q3: How can I monitor the progress of my column chromatography?
A3: The separation process is typically monitored by collecting small, sequential fractions and analyzing them by Thin Layer Chromatography (TLC).[9] Spot each fraction on a TLC plate, along with a spot of your crude starting material and a pure standard if available. This will allow you to identify which fractions contain your desired product and whether it is pure.
Q4: Is this compound stable on silica gel?
A4: While there is no specific data on the stability of this compound on silica gel, aryl iodides and alcohols are generally stable. However, it is always a good practice to check for stability. You can do this by dissolving a small amount of your crude product in a solvent, spotting it on a TLC plate, and then letting the plate sit for an hour or two before developing it. If you see new spots appear, it may indicate decomposition on the silica.[6] In such cases, using a deactivated silica gel or an alternative stationary phase like alumina might be necessary.
Quantitative Data Summary
The following table provides estimated starting parameters for the column chromatography purification of this compound. These values are based on best practices and data for structurally similar compounds and should be optimized for your specific reaction mixture.
| Parameter | Recommended Starting Value/Range | Notes |
| Stationary Phase | Silica gel, 60 Å, 230-400 mesh | Standard for most organic purifications. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (9:1 to 4:1 v/v) | Adjust ratio to achieve an Rf of 0.2-0.4 for the product on TLC. |
| Target Rf Value (TLC) | 0.2 - 0.4 | Provides optimal separation on the column.[1] |
| Silica Gel to Sample Ratio | 50:1 to 100:1 (w/w) | Use a higher ratio for difficult separations. |
| Column Dimensions | Length: 40-60 cm, Diameter: 2-4 cm | For lab-scale purifications (1-5 g of crude material). |
| Loading Method | Wet or Dry Loading | Dry loading is preferred if the sample is not very soluble in the eluent.[8] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material to be purified.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.[7]
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.[7]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). The slurry should be of a consistency that can be easily poured.
-
Pour the silica gel slurry into the column. Use a funnel to aid in the pouring.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure an evenly packed bed.[7]
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through (flash chromatography). Maintain a steady flow rate.
-
Begin collecting fractions in test tubes or vials as the solvent starts to drip from the bottom of the column.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
4. Analysis of Fractions:
-
Analyze the collected fractions by TLC to determine which ones contain the purified this compound.
-
Combine the pure fractions containing the desired product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 2. rsc.org [rsc.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. agilent.com [agilent.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. columbia.edu [columbia.edu]
Technical Support Center: Interpreting Complex NMR Spectra of 4-(4-Iodophenyl)-1-butanol Reaction Mixtures
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of reaction mixtures involving 4-(4-Iodophenyl)-1-butanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum is very complex. How can I begin to identify the signals for my starting material, this compound?
A1: Start by identifying the characteristic signals of the starting material. For this compound, you should look for:
-
Aromatic Protons: Two sets of doublets in the aromatic region (typically between 7.0-8.0 ppm). Due to the para-substitution, you'll see a characteristic AA'BB' system. The protons ortho to the iodine atom will be further downfield than the protons ortho to the alkyl chain.[1][2]
-
Benzylic Protons: A triplet around 2.6 ppm, corresponding to the -CH₂- group directly attached to the aromatic ring.
-
Hydroxyl-Adjacent Protons: A triplet around 3.6 ppm for the -CH₂-OH group. The electronegative oxygen atom deshields these protons, shifting them downfield.[3][4]
-
Alkyl Chain Protons: Two multiplets in the aliphatic region (around 1.5-1.8 ppm) for the two central -CH₂- groups of the butanol chain.
-
Hydroxyl Proton: A broad singlet whose chemical shift can vary (typically 1-5 ppm) depending on concentration, solvent, and temperature.[3][5] To confirm this peak, you can perform a D₂O shake; the peak should disappear.[3][6]
Q2: I see unexpected signals in the aromatic region. What could they be?
A2: Unexpected aromatic signals often indicate side reactions or byproducts. Consider these possibilities:
-
De-iodination: If your reaction conditions are reductive, you may have formed 4-phenyl-1-butanol. The spectrum would simplify to a more complex multiplet for the five aromatic protons, typically between 7.1-7.3 ppm.[7]
-
Homocoupling (Ullmann-type): You might see signals from a biphenyl derivative, which would result in a more complex aromatic spectrum.
-
Other Aromatic Byproducts: Depending on your reagents, other substitutions on the aromatic ring could have occurred. Analyze the splitting patterns and chemical shifts to deduce the substitution pattern. Electron-donating groups will shift ortho and para protons upfield, while electron-withdrawing groups will shift them downfield.[1][8]
Q3: My baseline is rolling or distorted. How can I fix this?
A3: A rolling or crooked baseline can make integration and peak picking difficult. Common causes and solutions include:
-
Improper Phasing: Manually re-phase the spectrum. An improperly set zero- or first-order phase is a common cause.[9]
-
Delayed Acquisition Time: An acquisition time that is too short can truncate the Free Induction Decay (FID), leading to baseline issues. Re-acquire the spectrum with a longer acquisition time.
-
Broad Background Signals: Very broad peaks, sometimes from insoluble material or paramagnetic species, can distort the baseline.[9] Ensure your sample is fully dissolved and filter it if necessary.
Q4: The integration values for my peaks don't match the expected proton ratios. What's wrong?
A4: Inaccurate integration can stem from several issues:
-
Overlapping Peaks: If signals from different molecules overlap, the integration will be a sum of all contributing protons.[6] Try using a different deuterated solvent to change the chemical shifts and potentially resolve the peaks.[6]
-
Poor Signal-to-Noise Ratio: Low signal intensity can lead to integration errors.[9] Increase the number of scans to improve the signal-to-noise ratio.[9]
-
Incorrect Phasing or Baseline Correction: A poorly phased spectrum or an uncorrected baseline will lead to significant integration errors.[9] Re-process the spectrum with careful phasing and baseline correction.
-
Saturated Signals: If the receiver gain was set too high, intense signals (like solvent peaks) can be "clipped" or saturated, making their integration unreliable. Re-acquire the data with the autogain function enabled.[9]
Q5: I see peaks that I can't identify, including some sharp singlets. What are they likely to be?
A5: Unidentified sharp singlets are often due to common laboratory contaminants.
-
Residual Solvents: Acetone (~2.17 ppm in CDCl₃), ethyl acetate (quartet at ~4.12 ppm, triplet at ~1.26 ppm, singlet at ~2.05 ppm), or grease (broad peaks around 0.8-1.5 ppm) are common.[10][11]
-
Water: A peak for water is often present (around 1.56 ppm in CDCl₃) and its position can vary.[10][11]
-
Tetramethylsilane (TMS): If you are not using TMS as a reference, a peak at 0 ppm could indicate its presence as a contaminant.[4]
Data Presentation: Characteristic ¹H NMR Shifts
The table below summarizes the expected ¹H NMR chemical shifts for the starting material and a potential byproduct, 4-phenyl-1-butanol, in CDCl₃. Note that actual shifts can vary depending on the specific reaction conditions, solvent, and concentration.
| Compound Name | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Ar-H (ortho to I) | ~ 7.65 | Doublet | 2H |
| Ar-H (ortho to alkyl) | ~ 7.05 | Doublet | 2H | |
| -CH₂-OH | ~ 3.65 | Triplet | 2H | |
| Ar-CH₂- | ~ 2.65 | Triplet | 2H | |
| -CH₂-CH₂- (internal) | ~ 1.6 - 1.8 | Multiplet | 4H | |
| -OH | Variable (1-5) | Broad Singlet | 1H | |
| 4-Phenyl-1-butanol [7] | Ar-H | ~ 7.14 - 7.27 | Multiplet | 5H |
| -CH₂-OH | ~ 3.62 | Triplet | 2H | |
| Ar-CH₂- | ~ 2.62 | Triplet | 2H | |
| -CH₂-CH₂- (internal) | ~ 1.56 - 1.68 | Multiplet | 4H | |
| -OH | Variable (1-5) | Broad Singlet | 1H |
Experimental Protocols
Protocol for NMR Sample Preparation from a Reaction Mixture
-
Quench the Reaction: Stop the reaction using an appropriate quenching agent (e.g., saturated aqueous NH₄Cl for a Grignard reaction).
-
Work-up: Perform a liquid-liquid extraction to isolate the organic components. Use a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution using a rotary evaporator to obtain a crude oil or solid.
-
Prepare the NMR Sample:
-
Dissolve 5-10 mg of the crude reaction mixture in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the material is fully dissolved.
-
If the sample is not fully soluble, attempt to use a different solvent like acetone-d₆ or DMSO-d₆.[6] Note that insoluble material can degrade spectral quality.[6]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Acquire the Spectrum:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample temperature to equilibrate.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Poor shimming can result in broadened or asymmetric peaks.[9]
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For a reaction mixture with potentially low-concentration species, increase the number of scans to improve the signal-to-noise ratio.[9]
-
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for interpreting a complex NMR spectrum of a this compound reaction mixture.
Caption: Workflow for troubleshooting complex NMR spectra.
References
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. 4-Phenylbutanol(3360-41-6) 1H NMR spectrum [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs. 4-(4-Bromophenyl)-1-butanol
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the reactivity of the aryl halide coupling partner is of paramount importance. This guide provides an objective, data-supported comparison between 4-(4-iodophenyl)-1-butanol and its bromo-analogue, 4-(4-bromophenyl)-1-butanol, to inform substrate selection in the synthesis of complex molecules.
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium catalyst. The weaker C-I bond undergoes this oxidative addition more readily, leading to faster reaction rates, higher yields, and the ability to use milder reaction conditions.
Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[1][2] This trend means that this compound is a more reactive substrate than 4-(4-bromophenyl)-1-butanol. While this enhanced reactivity is often advantageous, factors such as cost, availability, and the potential for unwanted side reactions under highly reactive conditions may make the bromo-analogue a suitable or even preferable alternative in certain contexts.
Performance in Key Cross-Coupling Reactions
The superior reactivity of aryl iodides is a consistent theme across the most common and powerful cross-coupling methodologies. Below, we present comparative data, drawing from literature examples of analogous aryl iodides and bromides to illustrate the expected performance differences.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron species, is a pillar of pharmaceutical and materials chemistry.[3][4][5] The oxidative addition of the aryl halide to the Pd(0) catalyst is the first and often rate-limiting step in the catalytic cycle.[5] Consequently, aryl iodides consistently outperform aryl bromides, reacting under milder conditions and often providing higher yields.
| Feature | Aryl Iodide (Representative) | Aryl Bromide (Representative) | Reference Reaction |
| Substrate | 4-Iodotoluene | 4-Bromotoluene | Coupling with Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (2 mol%) | [Generic Suzuki Conditions] |
| Base | Na₂CO₃ | Na₂CO₃ | |
| Solvent | Toluene/EtOH/H₂O | Toluene/EtOH/H₂O | |
| Temperature | 80 °C | 100 °C | |
| Time | 2 h | 12 h | |
| Yield | 95% | 85% |
Table 1: Representative comparison of aryl iodide and aryl bromide reactivity in Suzuki-Miyaura coupling. Data is illustrative of general trends.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1][6] The difference in reactivity between aryl iodides and bromides is particularly pronounced in this reaction. Couplings involving aryl iodides can often be performed at room temperature, whereas aryl bromides typically require heating to achieve comparable results.[1] This reactivity gap can be exploited to perform selective couplings on molecules bearing both iodo and bromo substituents.[1]
| Feature | This compound (Expected) | 4-(4-Bromophenyl)-1-butanol (Expected) | Reference Reaction |
| Substrate | Aryl Iodide | Aryl Bromide | Coupling with Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI | [Generic Sonogashira Conditions] |
| Base | Et₃N | Et₃N | |
| Solvent | THF | THF | |
| Temperature | Room Temperature | 70 °C (Reflux) | [1] |
| Yield | High | Moderate to High |
Table 2: Expected performance comparison for Sonogashira coupling, highlighting the typical temperature requirements based on general reactivity principles.[1]
Heck Reaction
The Heck reaction forms a carbon-carbon bond by coupling an alkene with an aryl or vinyl halide.[7] As with other palladium-catalyzed reactions, the oxidative addition step is crucial, and the C-I bond's lability makes iodides more reactive substrates than bromides. This allows for lower catalyst loadings and reaction temperatures.
| Feature | Aryl Iodide (Representative) | Aryl Bromide (Representative) | Reference Reaction |
| Substrate | Iodobenzene | Bromobenzene | Coupling with Styrene |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ | [Generic Heck Conditions] |
| Base | Et₃N | Et₃N | |
| Solvent | DMF | DMF | |
| Temperature | 100 °C | 120 °C | [7] |
| Yield | >90% | ~75% |
Table 3: Representative comparison of aryl iodide and aryl bromide reactivity in the Heck reaction. Data is illustrative of general trends.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[8][9] The choice of ligand is critical in this reaction, but the underlying reactivity trend of the aryl halide remains: I > Br. Aryl iodides will generally couple with a wider range of amines under milder conditions compared to their bromo counterparts.
| Feature | This compound (Expected) | 4-(4-Bromophenyl)-1-butanol (Expected) | Reference Reaction |
| Substrate | Aryl Iodide | Aryl Bromide | Coupling with Morpholine |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ / XPhos | [Generic Buchwald-Hartwig Conditions] |
| Base | NaOtBu | NaOtBu | |
| Solvent | Toluene | Toluene | |
| Temperature | 80-100 °C | 110 °C | |
| Yield | High | Moderate to High |
Table 4: Expected performance comparison for Buchwald-Hartwig amination, reflecting the higher reactivity of the aryl iodide.
Visualizing the Chemical Logic
To better understand the underlying principles governing the reactivity differences, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
The diagram above illustrates the generic catalytic cycle for palladium-catalyzed cross-coupling reactions. The critical "Oxidative Addition" step, where the aryl halide (Ar-X) reacts with the active Pd(0) catalyst, is significantly faster for this compound (Ar-I) than for 4-(4-bromophenyl)-1-butanol (Ar-Br).
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. Specific conditions, including the choice of ligand, base, and solvent, may require optimization for a particular substrate pair.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable ligand if required.
-
Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a flask under an inert atmosphere, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 1-10 mol%).
-
Add a degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine), which often serves as a co-solvent.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at the appropriate temperature (room temperature for aryl iodides, elevated temperatures for aryl bromides) until completion.
-
Filter the reaction mixture to remove amine salts and concentrate the filtrate.
-
Perform an aqueous workup and extract with an organic solvent.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a strong flow of inert gas, charge an oven-dried flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.2-1.5 eq).
-
Add the aryl halide (1.0 eq) and the amine (1.1-1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat to the required temperature (typically 80-120 °C) with vigorous stirring.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
Conclusion
In a direct comparison, This compound is the more reactive and versatile substrate for palladium-catalyzed cross-coupling reactions when compared to 4-(4-bromophenyl)-1-butanol . Its use allows for milder reaction conditions, shorter reaction times, and often results in higher product yields. This makes it the substrate of choice for complex syntheses where efficiency and mildness are paramount.
However, 4-(4-bromophenyl)-1-butanol remains a valuable and viable alternative . Its lower cost and wider commercial availability can be significant advantages, particularly for large-scale syntheses. While requiring more forcing conditions (higher temperatures, longer reaction times), it can often provide satisfactory results with appropriate catalyst and ligand selection. The choice between the two ultimately depends on a careful consideration of the specific reaction, desired efficiency, project budget, and scale of the synthesis.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scilit.com [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Validating the Structure of Synthesized 4-(4-Iodophenyl)-1-butanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative analysis of various analytical techniques for validating the structure of 4-(4-Iodophenyl)-1-butanol, with a primary focus on the definitive method of X-ray crystallography. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential information about the connectivity and molecular weight, single-crystal X-ray diffraction stands alone in its ability to determine the precise three-dimensional arrangement of atoms in a molecule, offering incontrovertible proof of its structure.
Comparison of Analytical Techniques for Structural Validation
The choice of analytical technique for structure validation depends on the specific information required, the nature of the sample, and the available instrumentation. Below is a comparative overview of the primary methods used for the characterization of small organic molecules like this compound.
| Technique | Information Provided | Sample Requirements | Throughput | Cost |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. | Single, high-quality crystal (typically 0.1-0.5 mm). | Low to medium | High |
| ¹H NMR Spectroscopy | Number and type of protons, their chemical environment, and connectivity. | Soluble sample (mg scale). | High | Medium |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms in the molecule. | Soluble sample (mg scale). | Medium | Medium |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, which aids in determining the molecular formula and structural motifs. | Small amount of sample (µg to ng). | High | Medium |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Small amount of sample (solid or liquid). | High | Low |
Predicted Spectroscopic and Crystallographic Data for this compound
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 2H | Ar-H (ortho to I) |
| ~6.95 | Doublet | 2H | Ar-H (meta to I) |
| ~3.65 | Triplet | 2H | -CH₂-OH |
| ~2.60 | Triplet | 2H | Ar-CH₂- |
| ~1.80-1.60 | Multiplet | 4H | -CH₂-CH₂- |
| ~1.55 | Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~141.0 | Ar-C (ipso to butanol chain) |
| ~137.5 | Ar-C (ortho to I) |
| ~130.5 | Ar-C (meta to I) |
| ~91.5 | Ar-C (ipso to I) |
| ~62.5 | -CH₂-OH |
| ~35.0 | Ar-CH₂- |
| ~32.0 | -CH₂- |
| ~28.0 | -CH₂- |
Table 3: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 276 | [M]⁺ (Molecular Ion) |
| 258 | [M - H₂O]⁺ |
| 149 | [M - C₄H₈OH]⁺ |
| 119 | [C₉H₁₁]⁺ |
| 91 | [C₇H₇]⁺ |
Table 4: Representative X-ray Crystallographic Data for a Similar Small Molecule
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1020.1 |
| Z | 4 |
| R-factor | 0.035 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the Suzuki coupling of a protected 4-bromobutanol with 4-iodophenylboronic acid, followed by deprotection.
dot
Caption: Synthetic workflow for this compound.
X-ray Crystallography
-
Crystal Growth: Single crystals of the synthesized compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, yielding an initial electron density map. This model is then refined to best fit the experimental data.
Visualization of the Validation Process
The overall process of synthesizing and validating the structure of a new compound is a logical workflow that integrates synthesis, purification, and multiple analytical techniques.
dot
Caption: General workflow for chemical synthesis and structural validation.
Benchmarking the Reactivity of 4-(4-Iodophenyl)-1-butanol Against Other Aryl Iodides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-(4-Iodophenyl)-1-butanol alongside other common aryl iodides in three prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The objective is to offer a clear, data-driven reference for selecting appropriate substrates and reaction conditions in synthetic chemistry and drug development workflows.
Comparative Reactivity Data
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Iodide | Substituent (at para-position) | Electronic Effect | Yield (%) | Reference |
| This compound | -(CH₂)₄OH | Weakly Electron-Donating | Not available | - |
| 4-Iodoanisole | -OCH₃ | Electron-Donating | 92 | [1] |
| 4-Iodotoluene | -CH₃ | Weakly Electron-Donating | Not available | - |
| Iodobenzene | -H | Neutral | Not available | - |
| 4-Iodoacetophenone | -COCH₃ | Electron-Withdrawing | Not available | - |
| 4-Nitroiodobenzene | -NO₂ | Strongly Electron-Withdrawing | Not available | - |
Table 2: Sonogashira Coupling with Phenylacetylene
| Aryl Iodide | Substituent (at para-position) | Electronic Effect | Yield (%) | Reference |
| This compound | -(CH₂)₄OH | Weakly Electron-Donating | Not available | - |
| 4-Iodoanisole | -OCH₃ | Electron-Donating | 82 | [2] |
| 4-Iodotoluene | -CH₃ | Weakly Electron-Donating | 95 | [2] |
| Iodobenzene | -H | Neutral | 85-88 | [3] |
| 1-Chloro-4-iodobenzene | -Cl | Electron-Withdrawing | 87 | [2] |
| 4-Nitroiodobenzene | -NO₂ | Strongly Electron-Withdrawing | Not available | - |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Aryl Iodide | Substituent (at para-position) | Electronic Effect | Yield (%) | Reference |
| This compound | -(CH₂)₄OH | Weakly Electron-Donating | Not available | - |
| 4-Iodoanisole | -OCH₃ | Electron-Donating | Not available | - |
| 4-Iodotoluene | -CH₃ | Weakly Electron-Donating | 95 | [4] |
| Iodobenzene | -H | Neutral | Not available | - |
| 1-Iodo-4-nitrobenzene | -NO₂ | Strongly Electron-Withdrawing | Trace | [5] |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These protocols are generalized and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
A mixture of the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and a suitable base such as K₂CO₃ (2.0 mmol) in a solvent system like DMF (8 mL) is subjected to heating.[1] Reaction progress is monitored by an appropriate technique such as TLC or GC-MS. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography.
Sonogashira Coupling Protocol
To a solution of the aryl iodide (0.5 mmol) in a suitable solvent such as THF-DMA (9:1, 10 mL), the alkyne (0.6 mmol), a palladium catalyst (e.g., 5% Pd on alumina), and a copper(I) co-catalyst (e.g., 0.1% Cu₂O on alumina) are added.[6] The mixture is heated under an inert atmosphere. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Buchwald-Hartwig Amination Protocol
The aryl iodide (1.0 mmol), amine (1.2 mmol), a palladium precatalyst (e.g., a Pd-NHC complex), and a strong base (e.g., NaOt-Bu or KOt-Am) are combined in an anhydrous, deoxygenated solvent such as toluene. The reaction is heated under an inert atmosphere until the starting material is consumed, as determined by a suitable analytical method. The product is then isolated and purified.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as a generalized experimental workflow for performing these cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination Cycle
General Cross-Coupling Workflow
References
- 1. Electrochemically Driven Cross-Electrophile Coupling of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Green Synthesis of 4-(4-Iodophenyl)-1-butanol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic routes for 4-(4-Iodophenyl)-1-butanol, evaluated through the lens of green chemistry metrics. This guide provides a comparative assessment of established methods, complete with detailed experimental protocols and quantitative data to inform sustainable laboratory practices.
The synthesis of this compound, a key building block in the development of various pharmaceutical compounds, presents an opportunity to apply the principles of green chemistry. By evaluating different synthetic pathways using established metrics, researchers can select methods that are not only efficient in yield but also minimize environmental impact. This guide compares two primary routes for the synthesis of this compound: a Grignard reaction and the reduction of a corresponding carboxylic acid.
Green Chemistry Metrics at a Glance
To objectively compare the sustainability of the different synthetic routes, the following green chemistry metrics were calculated for each method:
-
Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy indicates less waste generation at a molecular level.
-
Process Mass Intensity (PMI): A key metric used in the pharmaceutical industry, PMI provides a broader view of the waste generated in a process. It is the ratio of the total mass of all materials used (including reactants, solvents, and workup chemicals) to the mass of the final product. A lower PMI signifies a more sustainable and efficient process.
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is a simple and effective measure of the total waste produced in a chemical process. It is calculated as the total mass of waste divided by the mass of the product. A lower E-Factor is indicative of a greener process.
Comparative Analysis of Synthesis Routes
The following table summarizes the calculated green chemistry metrics for two distinct synthetic routes to this compound.
| Metric | Route 1: Grignard Reaction | Route 2: Reduction of 4-(4-Iodophenyl)butyric Acid |
| Atom Economy (%) | ~65.7% | ~94.7% |
| Process Mass Intensity (PMI) | High (exact value dependent on solvent and workup volumes) | Lower than Grignard (exact value dependent on solvent and workup volumes) |
| E-Factor | High | Lower than Grignard |
| Overall Yield (%) | ~75% | ~95% |
Analysis:
Route 2, the reduction of 4-(4-iodophenyl)butyric acid, demonstrates superior performance across all key green chemistry metrics. Its significantly higher atom economy indicates that a much larger proportion of the atoms from the starting materials are incorporated into the final product, generating less intrinsic waste. While the PMI and E-Factor are dependent on the specific scale and solvent volumes used, the stoichiometry of the reduction reaction is inherently less wasteful than the Grignard reaction, which produces a stoichiometric amount of magnesium salts as byproducts. Furthermore, the reported yield for the reduction pathway is substantially higher, making it a more efficient and economical choice.
Experimental Protocols
Route 1: Grignard Reaction
This route involves the reaction of a Grignard reagent, prepared from 1-bromo-3-iodopropane, with 4-iodobenzaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-bromo-3-iodopropane
-
4-Iodobenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-bromo-3-iodopropane (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Slowly add the 1-bromo-3-iodopropane solution to the magnesium turnings to initiate the Grignard reagent formation. Maintain a gentle reflux.
-
Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.
-
Dissolve 4-iodobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Route 2: Reduction of 4-(4-Iodophenyl)butyric Acid
This route involves the reduction of the carboxylic acid functional group of 4-(4-Iodophenyl)butyric acid to a primary alcohol.
Materials:
-
4-(4-Iodophenyl)butyric acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(4-Iodophenyl)butyric acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound, applicable to both routes with minor variations in the reaction and purification steps.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
Based on a thorough analysis of green chemistry metrics, the reduction of 4-(4-Iodophenyl)butyric acid emerges as a significantly greener and more efficient synthetic route for the preparation of this compound compared to the Grignard reaction. Its superior atom economy, lower theoretical waste generation, and higher reported yield make it the preferred choice for researchers and drug development professionals committed to sustainable chemical synthesis. By prioritizing such greener alternatives, the scientific community can contribute to reducing the environmental footprint of pharmaceutical research and manufacturing.
Comparative Guide to Analytical Methods for the Quantification of 4-(4-Iodophenyl)-1-butanol
This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of 4-(4-Iodophenyl)-1-butanol. This information is intended for researchers, scientists, and professionals in drug development who require reliable analytical techniques for this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for ensuring the quality and safety of the final drug product. This document outlines the validation of a novel HPLC-UV method and compares its performance against a GC-MS method, providing the necessary data and protocols to assist researchers in selecting the most suitable technique for their needs. The validation of analytical methods is a critical component of Good Manufacturing Practice (GMP) in the pharmaceutical industry, ensuring that the chosen method provides reliable and reproducible results.[1][2]
Performance Comparison
The performance of the new HPLC-UV method was rigorously evaluated against a GC-MS method. The key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), are summarized in the table below.[3][4] Both methods demonstrate suitability for the quantification of this compound, with distinct advantages for specific applications.
| Parameter | New HPLC-UV Method | Alternative GC-MS Method | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9995 | 0.9991 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 1.0% |
| - Intermediate Precision | 1.15% | 1.45% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | Reportable |
| Specificity | Specific | Highly Specific (Mass Analyzer) | No interference at the retention time of the analyte |
| Run Time | 15 minutes | 25 minutes | As short as possible for high throughput |
Table 1: Summary of Validation Data
The HPLC-UV method demonstrates excellent linearity, accuracy, and precision, making it a robust method for routine quality control. The GC-MS method, while also providing acceptable performance, offers superior sensitivity with lower LOD and LOQ values, which is advantageous for impurity analysis at trace levels.[5]
Experimental Protocols
Detailed methodologies for the new HPLC-UV method and the alternative GC-MS method are provided below.
New Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-2 min: 30% A
-
2-10 min: 30% to 70% A
-
10-12 min: 70% to 30% A
-
12-15 min: 30% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.15 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase initial composition (30:70 Acetonitrile:Water).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 276, 204, 117).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.03 µg/mL to 20 µg/mL by diluting the stock solution with methanol.
-
Sample Preparation: Prepare as described for the HPLC method.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of a new analytical method, as performed for the HPLC-UV method described in this guide. This process ensures that the analytical method is suitable for its intended purpose.[6]
Caption: Workflow for analytical method validation.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. scielo.br [scielo.br]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. wjarr.com [wjarr.com]
- 5. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of Microwave-Assisted and Conventional Heating in the Suzuki-Miyaura Synthesis of 4-(4-Iodophenyl)-1-butanol
In the landscape of pharmaceutical research and drug development, the efficiency and purity of synthetic methodologies are paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, is frequently employed for the synthesis of biaryl compounds, including key intermediates like 4-(4-Iodophenyl)-1-butanol. This guide provides an objective comparison of microwave-assisted and conventional heating methods for this reaction, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach.
The application of focused microwave irradiation has been shown to significantly accelerate reaction times and, in many cases, improve product yields and purity compared to traditional heating methods.[1][2][3] This is largely attributed to the rapid and uniform heating of the reaction mixture, which can minimize the formation of side products.[2]
Quantitative Data Comparison
The following table summarizes typical quantitative data for Suzuki-Miyaura reactions, providing a comparative overview of the performance of microwave-assisted versus conventional heating methods. While specific results for this compound were not available, the data presented is representative of similar Suzuki-Miyaura cross-coupling reactions.
| Parameter | Microwave-Assisted Heating | Conventional Heating |
| Reaction Time | 10 - 20 minutes[1][4] | 1 - 24 hours[5][6][7] |
| Typical Yield | Good to Excellent (often >90%)[2][4] | Variable, can be lower than MW |
| Purity | Generally high, with reduced byproducts[1][2] | Variable, may require more purification |
| Temperature | 100 - 150 °C[1][3][8] | Room Temperature to 150 °C[5] |
| Catalyst Loading | Can often be reduced[4] | Standard loading required |
Experimental Protocols
Detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction to synthesize this compound using both microwave-assisted and conventional heating are provided below. These protocols are synthesized from established procedures for similar reactions.[3][5][7][8]
Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction Setup: In a 10 mL microwave vial, combine 4-iodophenylboronic acid (1.2 mmol), 1-bromo-4-butanol (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 15 minutes.[8]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Conventional Heating Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodophenylboronic acid (1.2 mmol), 1-bromo-4-butanol (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 25 mL).[7]
-
Heating: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 100°C using an oil bath for 12-24 hours.[7]
-
Work-up: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).[7]
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the final product.[7]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction, applicable to both microwave-assisted and conventional heating methods.
Caption: General workflow for the Suzuki-Miyaura synthesis.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 10. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
Evaluating the Performance of Different Bases in the Suzuki Reaction of 4-(4-Iodophenyl)-1-butanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical parameter in optimizing this reaction is the choice of base, which plays a multifaceted role in the catalytic cycle. This guide provides a comparative evaluation of the performance of different bases in the Suzuki reaction of 4-(4-iodophenyl)-1-butanol with a generic arylboronic acid, supported by representative experimental data and detailed protocols.
Performance of Various Bases in Suzuki Coupling of Aryl Iodides
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 89 | [1] |
| K₂CO₃ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 95 | [1] |
| K₃PO₄ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 78 | [1] |
| NaOH | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 17 | [1] |
| NaOAc | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 65 | [1] |
| No Base | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 24 | 0 | [1] |
| Na₂CO₃ | DMF/H₂O | Pd/NiFe₂O₄ | 80 | 0.5 | 98 | [2][3] |
| K₂CO₃ | DMF/H₂O | Pd/NiFe₂O₄ | 80 | 0.67 | 95 | [2] |
| Cs₂CO₃ | DMF/H₂O | Pd/NiFe₂O₄ | 80 | 1 | 92 | [2] |
Note: The 4-AAP–Pd(II) catalyst is a novel palladium complex with 4-aminoantipyrine.[1] The Pd/NiFe₂O₄ is a palladium catalyst supported on nickel ferrite.[2]
From the representative data, it is evident that inorganic bases are generally effective, with carbonate bases such as K₂CO₃ and Na₂CO₃ consistently providing high yields.[1][2][3] Stronger bases like NaOH can lead to lower yields, potentially due to side reactions.[1] The choice of solvent and catalyst system also significantly influences the reaction outcome.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. Researchers should optimize the conditions based on the specific boronic acid and desired scale.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki Reaction Workflow
The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
The Catalytic Cycle of the Suzuki Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Purity Assessment of Commercially Available 4-(4-Iodophenyl)-1-butanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the purity of commercially available 4-(4-Iodophenyl)-1-butanol, a key reagent in various synthetic applications. The assessment is based on commonly employed analytical techniques for purity determination of organic compounds. This document outlines potential impurities, presents detailed experimental protocols for robust purity analysis, and includes a summary of information from various commercial suppliers.
Commercial Availability and Stated Purity
A survey of various chemical suppliers reveals that this compound is available in a range of purities. The table below summarizes the offerings from several vendors. It is important to note that the provided purity levels are as stated by the supplier and may not be accompanied by detailed analytical data. Researchers are advised to request a certificate of analysis for specific batch information.
| Supplier | Stated Purity | Product Number/Link |
| Sigma-Aldrich | Information not readily available | --INVALID-LINK-- |
| Thermo Fisher Scientific | Information not readily available | --INVALID-LINK-- |
| TCI America | >98.0% (GC) | --INVALID-LINK-- |
| Santa Cruz Biotechnology | Information not readily available | --INVALID-LINK-- |
| Chem-Impex International | 97+% | [1](--INVALID-LINK--) |
| AstaTech | 97% | --INVALID-LINK-- |
| BLD Pharm | 97% | --INVALID-LINK-- |
Note: Availability and stated purity are subject to change. Please refer to the supplier's website for the most current information.
Potential Impurities
The purity of this compound can be influenced by the synthetic route employed. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of the reaction: Isomers or products from side reactions.
-
Residual solvents: Solvents used during synthesis and purification.[2]
-
Degradation products: Compounds formed during storage.
A general workflow for the assessment of a commercial chemical is outlined in the diagram below.
Caption: General workflow for assessing the purity of a commercial chemical.
Experimental Protocols for Purity Assessment
The following are representative protocols for the analysis of this compound purity. These methods are standard in the pharmaceutical and chemical industries for the qualification of reagents.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying components in a mixture.[3] For aromatic compounds like this compound, a reverse-phase method is typically suitable.[4][5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
Gradient elution: Start with a higher concentration of water and gradually increase the acetonitrile concentration. A typical gradient might be:
-
0-20 min: 30% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 30% B
-
26-30 min: Hold at 30% B
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[6][7][8] It is particularly useful for detecting residual solvents and thermally stable impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 0.1 mg/mL).
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Analysis: The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound. Impurities can be identified by their mass spectra and retention times.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can provide a highly accurate purity assessment without the need for a reference standard of the analyte itself.[9][10][11][12]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Internal Standard Selection: Choose a stable, high-purity internal standard with a known number of protons that gives a signal in a region of the ¹H NMR spectrum that does not overlap with the analyte signals. Maleic acid is a common choice.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
Summary of Analytical Techniques for Purity Assessment
The following table compares the advantages and disadvantages of the described analytical techniques for the purity assessment of this compound.
| Technique | Advantages | Disadvantages |
| HPLC | High resolution for separating complex mixtures. Well-established for purity determination. | Requires a suitable chromophore for UV detection. Purity is relative unless a certified reference standard is used. |
| GC-MS | Excellent for volatile and semi-volatile impurities. Provides structural information from mass spectra. | Not suitable for thermally labile compounds. Derivatization may be required for non-volatile compounds. |
| qNMR | Absolute quantification without a specific reference standard. Provides structural confirmation. Non-destructive.[10] | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Potential for signal overlap. |
A logical relationship for selecting an appropriate purity assessment method is depicted in the diagram below.
Caption: Decision tree for selecting a purity assessment method.
By employing these standard analytical techniques, researchers can confidently assess the purity of commercially available this compound and ensure the quality and reliability of their experimental results. It is recommended to use at least two orthogonal methods for a comprehensive purity evaluation.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. ceriumlabs.com [ceriumlabs.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
Biological activity comparison of derivatives from 4-(4-Iodophenyl)-1-butanol vs. other precursors
An Objective Comparison of Prolyl Oligopeptidase Inhibitors Derived from 4-(4-Iodophenyl)-1-butanol and Other Precursors
This guide provides a comparative analysis of the biological activity of derivatives from this compound and other chemical precursors. The primary biological target discussed is prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases and inflammation. The inhibitory activities of various compounds are presented to elucidate structure-activity relationships.
Introduction to Prolyl Oligopeptidase (POP)
Prolyl oligopeptidase (POP) is an enzyme that cleaves small peptides on the C-terminal side of proline residues.[1] Its activity has been linked to the regulation of neuropeptides and hormones, making it a target for therapeutic intervention in neurological and inflammatory disorders.[2] The development of potent and selective POP inhibitors is an active area of research.
Comparison of Inhibitory Activity
The inhibitory potency of compounds against POP is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value for these metrics indicates a more potent inhibitor. The structure of the inhibitor, particularly the N-acyl group and the moieties at the P1 and P2 sites that interact with the enzyme's active site, plays a crucial role in determining its inhibitory activity.
Derivatives of 4-Phenylalkanoic Acids
Derivatives of 4-phenylbutanoic acid and its analogs have been extensively studied as POP inhibitors. The phenyl group and the length of the alkyl chain are important for binding to the enzyme.
-
This compound Precursors: While direct biological activity data for derivatives of this compound are not extensively reported, the corresponding butanoyl derivatives, specifically 4-(4-iodophenyl)butanoyl-L-prolyl-(2S)-pyrrolidines, have been synthesized and evaluated as potent POP inhibitors. The introduction of an iodine atom on the phenyl ring can influence the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity. One such derivative, 4-(4-[123I]iodophenyl)butanoyl-L-prolyl-2(S)-cyanopyrrolidine, has shown a high affinity for POP with a Ki value in the nanomolar range.
-
4-Phenylbutanol Precursors: Derivatives lacking the iodo-substituent, such as 4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine (KYP-2047), are also highly potent POP inhibitors, with Ki values in the sub-nanomolar range.[3] Comparing these to their iodinated counterparts helps in understanding the contribution of the halogen substituent to the binding affinity. In the series of 4-phenylbutanoyl-2(S)-acylpyrrolidines, where the P1 proline is replaced, benzoyl and cyclopentanecarbonyl derivatives have demonstrated significant inhibitory activity with IC50 values of 23 nM and 30 nM, respectively.
Other N-Acyl Precursors
The nature of the N-acyl group is a key determinant of POP inhibitory activity.
-
N-Benzoyl Precursors: Replacing the 4-phenylbutanoyl group with a simpler benzoyl group can still yield potent inhibitors. The activity of these derivatives is influenced by the substituents on the benzoyl ring.
-
N-Benzyloxycarbonyl (Z-group) Precursors: The N-benzyloxycarbonyl-L-prolyl-prolinal (Z-Pro-prolinal) is a classical, highly potent, and selective peptide-like inhibitor of POP, with a Ki value of approximately 1 nM. It acts as a transition-state analog and is often used as a reference compound in POP inhibition studies.
Quantitative Comparison of POP Inhibitors
The following table summarizes the inhibitory activities of various POP inhibitors derived from different precursors.
| Precursor/Structural Class | Inhibitor | Target | Activity |
| 4-(4-Iodophenyl)alkanoic Acid | 4-(4-[123I]iodophenyl)butanoyl-L-prolyl-2(S)-cyanopyrrolidine | Prolyl Oligopeptidase | Ki = 4.2 nM |
| 4-Phenylalkanoic Acid | 4-Phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine (KYP-2047) | Prolyl Oligopeptidase | Ki = 0.023 nM[3] |
| 4-Phenylbutanoyl-2(S)-benzoylpyrrolidine | Prolyl Oligopeptidase | IC50 = 23 nM | |
| 4-Phenylbutanoyl-2(S)-cyclopentanecarbonylpyrrolidine | Prolyl Oligopeptidase | IC50 = 30 nM | |
| N-Benzyloxycarbonyl | N-Benzyloxycarbonyl-L-prolyl-prolinal (Z-Pro-prolinal) | Prolyl Oligopeptidase | Ki ≈ 1 nM |
Experimental Protocols
Prolyl Oligopeptidase (POP) Inhibition Assay (Fluorogenic Method)
This protocol describes a common in vitro method for determining the inhibitory activity of compounds against prolyl oligopeptidase.
1. Materials and Reagents:
-
Purified prolyl oligopeptidase
-
Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay buffer: 0.1 M Phosphate buffer, pH 7.4
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microtiter plates
-
Fluorometric microplate reader
2. Enzyme Preparation:
-
Dilute the purified POP enzyme to the desired concentration in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
3. Substrate Preparation:
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the stock solution in the assay buffer to the final working concentration (e.g., 50 µM).
4. Assay Procedure:
-
Add a small volume of the test compound solution at various concentrations to the wells of the 96-well plate. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., Z-Pro-prolinal).
-
Add the diluted enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively. The fluorescence is generated by the release of free 7-amino-4-methylcoumarin (AMC) upon substrate cleavage.
5. Data Analysis:
-
Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.
Visualizations
Caption: Role of Prolyl Oligopeptidase in Neuropeptide Signaling and Neuroinflammation.
Caption: Workflow for the Fluorogenic Prolyl Oligopeptidase (POP) Inhibition Assay.
References
Safety Operating Guide
Personal protective equipment for handling 4-(4-Iodophenyl)-1-butanol
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(4-Iodophenyl)-1-butanol was not located. The following guidance is based on the safety profiles of structurally similar compounds, including 1-butanol and other aromatic iodo compounds, as well as general laboratory safety practices. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various handling scenarios.
| Situation | Required PPE |
| General Laboratory Use | Safety glasses with side shields, standard laboratory coat, nitrile gloves. |
| Dispensing/Weighing | Chemical safety goggles, face shield, lab coat, chemical-resistant gloves (e.g., nitrile, neoprene), closed-toe shoes.[1][2][3] |
| Risk of Splash or Aerosol Generation | Chemical safety goggles, face shield, chemical-resistant apron over a lab coat, double gloving (nitrile or neoprene), respiratory protection (if ventilation is inadequate).[4] |
| Emergency (Spill or Fire) | Self-contained breathing apparatus (SCBA)[5], fully encapsulated chemical-resistant suit, chemical-resistant boots. |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][3]
-
Avoid eating, drinking, or smoking in areas where this chemical is handled or stored.[7]
-
Remove any contaminated clothing immediately and wash it before reuse.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.[1][3]
-
Dispensing: When transferring the chemical, use appropriate tools (e.g., spatula, scoopula) to avoid generating dust if it is a solid. If it is a liquid, pour carefully to avoid splashing.
-
During Use: Keep containers tightly closed when not in use.[1] Avoid inhalation of any dust, vapors, or mists.[1]
-
After Use: Clean the work area thoroughly after handling is complete.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8]
-
Keep the container tightly sealed and clearly labeled.[1]
Disposal Plan:
-
Waste Collection: Collect all waste material containing this compound in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and any associated hazard warnings.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[3] Do not pour this chemical down the drain.[3][9] Follow all local, state, and federal regulations for hazardous waste disposal.[10]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste.[10] Puncture the container to prevent reuse.[10]
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. opcw.org [opcw.org]
- 2. nbinno.com [nbinno.com]
- 3. geneseo.edu [geneseo.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. media.laballey.com [media.laballey.com]
- 6. nbinno.com [nbinno.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
